5-ethynyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h1,3-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWOZOQHSOWIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717513 | |
| Record name | 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207351-16-3 | |
| Record name | 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207351-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-ethynyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the privileged 7-azaindole scaffold, is a molecule of significant interest in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine core is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents due to its ability to form crucial hydrogen bonding interactions with biological targets.[1][2] The introduction of an ethynyl group at the 5-position can modulate the compound's physicochemical properties, including its basicity and solubility, which are critical determinants of its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core basic properties of the this compound scaffold, drawing upon data from the parent compound, 7-azaindole, and discussing the anticipated influence of the 5-ethynyl substituent. Detailed experimental protocols for the determination of these properties are also presented to aid researchers in their drug discovery and development efforts.
Physicochemical Properties
Table 1: Physicochemical Properties of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) and Predicted Influence of 5-ethynyl Substitution
| Property | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | Predicted Effect of 5-ethynyl Substitution |
| Molecular Formula | C₇H₆N₂[3] | C₉H₆N₂ |
| Molecular Weight | 118.14 g/mol [3][4][5][6] | 142.16 g/mol |
| pKa | 3.67 (calculated)[1], 4.59[7], 7.69 ± 0.20 (Predicted)[4] | Decrease (more acidic) |
| Aqueous Solubility | Enhanced solubility compared to indole.[2][8] All four azaindole isomers displayed solubility > 400 µg/mL.[2] | Likely to be sparingly soluble in water. The impact of the ethynyl group is complex and may slightly decrease solubility due to an increase in molecular weight and potential for crystal packing, although the overall polarity may not change significantly. |
| LogP | 1.8 (Computed by XLogP3)[6] | Increase (more lipophilic) |
| Melting Point | 105-107 °C[4] | Likely to be higher due to increased molecular weight and planarity. |
| Appearance | White to off-white powder[4] or brown-crystalline solid. | Expected to be a solid. |
Basicity and pKa
The basicity of the 1H-pyrrolo[2,3-b]pyridine core is primarily attributed to the lone pair of electrons on the pyridine nitrogen (N-7). The pKa of a compound is a measure of its acidity or basicity and is crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
For 7-azaindole, a calculated pKa value of 3.67 has been reported, indicating it is a weak base.[1] Another source reports a pKa of 4.59.[7] A predicted pKa of 7.69 has also been noted.[4] The variation in these values highlights the difference between calculated, predicted, and experimental determinations. The ethynyl group at the 5-position is expected to have an electron-withdrawing effect, which would reduce the electron density on the pyridine ring and consequently decrease the basicity of the N-7 nitrogen. This would result in a lower pKa value for this compound compared to 7-azaindole.
Solubility
Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution. The 1H-pyrrolo[2,3-b]pyridine scaffold is known to exhibit improved aqueous solubility compared to its indole counterpart.[2][8] A study has shown that all four azaindole isomers, including 7-azaindole, have aqueous solubilities of over 400 µg/mL.[2] However, some derivatives, like certain 7-azaindole-2-carboxamides, have been reported to have exceptionally low solubility in common organic solvents.[8]
The introduction of the 5-ethynyl group increases the molecular weight and lipophilicity of the molecule, which may lead to a decrease in aqueous solubility. However, the overall impact on solubility will also depend on the crystalline structure and intermolecular interactions of the solid state.
Experimental Protocols
Accurate determination of the basic properties of this compound requires rigorous experimental evaluation. Below are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for the determination of dissociation constants (pKa).
Methodology:
-
Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then diluted with deionized water to a known concentration (e.g., 0.01 M). The ionic strength of the solution is typically adjusted to a constant value (e.g., 0.1 M) with a salt solution like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point using the Henderson-Hasselbalch equation.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve is used for accurate quantification.
Signaling Pathways and Biological Relevance
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[1] The nitrogen atom of the pyridine ring (N-7) and the NH group of the pyrrole moiety can act as hydrogen bond acceptor and donor, respectively, forming bidentate hydrogen bonds with the hinge region of kinases. This interaction is crucial for the inhibitory activity of these compounds. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of various kinases, including SGK-1, and in the development of multi-targeted kinase inhibitors for cancer therapy.[9][10]
The introduction of the 5-ethynyl group can serve as a synthetic handle for further functionalization through reactions like the Sonogashira coupling, allowing for the exploration of structure-activity relationships and the development of more potent and selective inhibitors.
Visualizations
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Logical Relationship of Physicochemical Properties and Drug Development
Caption: Interplay of physicochemical properties in drug development.
Conclusion
This compound is a promising scaffold for the development of novel therapeutics. While experimental data on its basic properties are limited, a thorough understanding can be extrapolated from its parent compound, 7-azaindole. The anticipated decrease in pKa and potential modulation of solubility due to the 5-ethynyl group are critical considerations for its development as a drug candidate. The experimental protocols provided herein offer a framework for the precise characterization of these properties, which is essential for advancing research and development in this area. Further studies are warranted to experimentally validate the predicted properties and to fully elucidate the structure-activity relationships of this important class of molecules.
References
- 1. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 4. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 5. 7-Azaindole | 271-63-6 | FA03428 | Biosynth [biosynth.com]
- 6. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 10. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-ethynyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold for Potent Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The compound 5-ethynyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-ethynyl-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. Its rigid, planar structure and the presence of the reactive ethynyl group make it a valuable starting material for the synthesis of a wide range of biologically active molecules. The 1H-pyrrolo[2,3-b]pyridine core is recognized as a "privileged scaffold" due to its ability to bind to the hinge region of various protein kinases, a critical interaction for kinase inhibition. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and its application in the development of potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) and Traf2- and Nck-interacting kinase (TNIK) signaling pathways.
Compound Identification and Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1207351-16-3 |
| Molecular Formula | C₉H₆N₂ |
| Molecular Weight | 142.16 g/mol |
| SMILES | C#CC1=CN=C2C(=C1)C=CN2 |
| Appearance | Inquire with supplier |
| Purity | Typically available at ≥97% or ≥98%[1] |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C |
Proposed Synthesis: Sonogashira Coupling
While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, a highly plausible and commonly employed method for its synthesis is the Sonogashira cross-coupling reaction.[2][3][4][5][6] This reaction couples a terminal alkyne with an aryl or vinyl halide. The proposed synthesis would involve the coupling of a halogenated 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) with a protected acetylene, such as trimethylsilylacetylene (TMSA), followed by the removal of the silyl protecting group.
Experimental Protocol: Proposed Two-Step Synthesis
Step 1: Synthesis of 5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 equivalents), and a copper(I) co-catalyst like CuI (0.1 equivalents).
-
Solvent and Reagents: Add a suitable solvent, such as anhydrous dimethylformamide (DMF) or a mixture of THF and DMA.[4] To this mixture, add a base, typically an amine like triethylamine (Et₃N, 2.0 equivalents).
-
Addition of Alkyne: Add trimethylsilylacetylene (TMSA, 1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 60°C and 120°C.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the protected product.
Step 2: Deprotection to this compound
-
Reaction Setup: Dissolve the purified 5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine from Step 1 in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).
-
Deprotection Reagent: Add a deprotecting agent. A common choice is a base like potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is fully converted to the product.
-
Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. If necessary, purify the final product by column chromatography or recrystallization to obtain pure this compound.
Biological Activity and Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The 5-ethynyl group serves as a versatile handle for further chemical modifications to explore the solvent-front region of the binding pocket, often leading to enhanced potency and selectivity.
While specific biological activity data for this compound is not widely reported, numerous derivatives built upon this core structure have demonstrated potent inhibitory activity against key oncogenic kinases.
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[7][8] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.
| Compound ID | R-Group at 5-position | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | Trifluoromethyl | 7 | 9 | 25 | 712 | [7][8] |
| 1 | Hydrogen | 1900 | - | - | - | [7] |
Note: The data presented is for derivatives of 1H-pyrrolo[2,3-b]pyridine, highlighting the potential of this scaffold. Data for the 5-ethynyl parent compound is not available in the cited literature.
Inhibition of Traf2- and Nck-Interacting Kinase (TNIK)
TNIK is a crucial kinase in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent core for the development of TNIK inhibitors. Some derivatives have shown inhibitory activity with IC₅₀ values below 1 nM.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the this compound scaffold.
References
- 1. proactivemr.com [proactivemr.com]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. mdpi.com [mdpi.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold is a prominent heterocyclic motif in modern medicinal chemistry. Recognized as a privileged structure, it serves as a crucial building block in the design of numerous therapeutic agents, most notably kinase inhibitors. This technical guide provides a comprehensive overview of the 7-azaindole scaffold, including its chemical and physical properties, synthesis, and its pivotal role as a bioisostere of indole. A significant focus is placed on its application in the development of targeted therapies, supported by quantitative data and detailed experimental methodologies.
Introduction: The Significance of the 7-Azaindole Scaffold
7-Azaindole, a bicyclic aromatic heterocycle, consists of a pyridine ring fused to a pyrrole ring. This arrangement imparts unique physicochemical properties that have been astutely exploited in drug design.[1][2] It is considered a bioisostere of the naturally occurring indole ring system, where a carbon atom in the benzene ring is replaced by a nitrogen atom at the 7-position.[2][3] This substitution enhances the molecule's ability to act as both a hydrogen bond donor (via the pyrrole -NH) and a hydrogen bond acceptor (via the pyridine nitrogen), a critical feature for binding to many biological targets.[4][5]
The versatility of the 7-azaindole scaffold has led to its incorporation into a multitude of clinically evaluated and approved drugs.[6] Its derivatives have demonstrated a wide array of biological activities, including but not limited to, kinase inhibition, anti-cancer, anti-inflammatory, and neuroprotective effects.[2][7][8]
Physicochemical Properties
The introduction of a nitrogen atom into the indole scaffold significantly alters its electronic distribution and physical properties. This modification often leads to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile compared to their indole counterparts.[2]
Table 1: Physicochemical Properties of 7-Azaindole
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂ | [9] |
| Molecular Weight | 118.14 g/mol | [9] |
| Melting Point | 105-107 °C | [10] |
| Boiling Point | 270 °C | [10] |
| pKa | 7.69 ± 0.20 | [10] |
| Appearance | White to off-white or pale yellow solid | [10][11] |
| Solubility | Soluble in chloroform and methanol | [10] |
Synthesis of the 7-Azaindole Core
A variety of synthetic routes have been developed to construct the 7-azaindole scaffold, offering access to a diverse range of substituted derivatives. Common strategies often involve the cyclization of appropriately substituted pyridine precursors.
Common Synthetic Strategies
-
Fischer Indole Synthesis: While a classic method for indole synthesis, its application to azaindoles can be limited by the electron-deficient nature of pyridine starting materials.[12]
-
Madelung Synthesis: This intramolecular cyclization of N-(2-pyridyl)amides has been successfully employed for the synthesis of 7-azaindoles.[13]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry heavily relies on palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to construct the 7-azaindole core and introduce various substituents.[1][14][15]
-
Chichibabin Cyclization: This method involves the reaction of 3-picolines with nitriles in the presence of a strong base.[16]
Example Experimental Protocol: Synthesis via Chichibabin Cyclization
This protocol describes the synthesis of a 7-azaindole derivative from 2-fluoro-3-picoline and benzonitrile.[16]
Materials:
-
2-fluoro-3-picoline
-
Benzonitrile
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of LDA (2.1 equivalents) in anhydrous THF is prepared and cooled to -40 °C under an inert atmosphere.
-
Benzonitrile (1.05 equivalents) is added to the LDA solution, followed by the addition of 2-fluoro-3-picoline (1.0 equivalent).
-
The reaction mixture is stirred at -40 °C for 2 hours.
-
The reaction is quenched by the addition of wet THF, and the solvent is removed under reduced pressure.
-
The resulting residue is redissolved in EtOAc and washed sequentially with saturated aqueous NaHCO₃ and saturated aqueous NaCl.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the 7-azaindole product.
7-Azaindole as a Kinase Inhibitor Scaffold
A primary application of the 7-azaindole scaffold is in the development of protein kinase inhibitors.[4][5][17] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 7-azaindole moiety is an excellent "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[4][17]
Signaling Pathways Targeted by 7-Azaindole Derivatives
Derivatives of 7-azaindole have been designed to inhibit a wide range of kinases involved in critical signaling pathways.
Quantitative Data of 7-Azaindole Based Kinase Inhibitors
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their binding affinity (Kᵢ or Kₐ).
Table 2: Biological Activity of Representative 7-Azaindole Based Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ / Kᵢ | Cell-based Assay (Cell line) | GI₅₀ / EC₅₀ | Reference(s) |
| Vemurafenib | BRAFV600E | 31 nM (Kᵢ) | A375 (Melanoma) | 100 nM | [4][17] |
| Pexidartinib | CSF1R | 10 nM | - | - | [15] |
| GSK1070916 | Aurora B/C | 3.5 nM / 6.6 nM | - | - | [1] |
| FD223 | PI3Kδ | 1 nM | MOLM-16 (AML) | 16 nM | [18][19] |
| Meriolin 16 | CDKs | - | Jurkat (Leukemia) | Low nM range | [20] |
| Compound 4h | FGFR1/2/3 | 7/9/25 nM | 4T1 (Breast Cancer) | 0.47 µM | [21] |
| Compound 22 | CDK8 | 48.6 nM | HCT116 (Colorectal) | 0.32 µM | [22] |
Experimental Protocols for Biological Evaluation
The biological activity of 7-azaindole derivatives is assessed through a series of in vitro and in vivo experiments.
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the in vitro potency of a compound against a specific kinase.
Procedure:
-
A solution of the kinase and a specific peptide substrate are added to the wells of a microplate.
-
The 7-azaindole test compound is added at varying concentrations.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a common method to assess the anti-proliferative effects of a compound on cancer cell lines.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the 7-azaindole derivative and incubated for a specified period (e.g., 72 hours).
-
The cells are fixed with trichloroacetic acid, washed, and stained with SRB dye.
-
The bound dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 515 nm).
-
The GI₅₀ (concentration for 50% growth inhibition) is determined from the dose-response curve.
Conclusion
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, offering a versatile and privileged platform for the design of novel therapeutics. Its unique ability to act as a bioisostere of indole, coupled with favorable physicochemical properties, has cemented its importance, particularly in the field of kinase inhibition. The continued exploration of the vast chemical space around this scaffold, guided by structure-activity relationship studies and innovative synthetic methodologies, promises to yield the next generation of targeted therapies for a multitude of human diseases.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Azaindole | 271-63-6 | FA03428 | Biosynth [biosynth.com]
- 10. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bioisosteric-replacements-of-the-indole-moiety-for-the-development-of-a-potent-and-selective-pi3k-inhibitor-design-synthesis-and-biological-evaluation - Ask this paper | Bohrium [bohrium.com]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
The Biological Landscape of 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. While the biological activity of various substituted 7-azaindole derivatives is well-documented, a comprehensive analysis of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine derivatives remains an underexplored area of research. This technical guide consolidates the existing knowledge on the biological activities of substituted 1H-pyrrolo[2,3-b]pyridine derivatives as potent kinase inhibitors, providing a framework for the anticipated potential of their 5-ethynyl counterparts. This document details the inhibitory activities against key oncological and neurological targets, including Fibroblast Growth Factor Receptor (FGFR), Traf2 and NCK-Interacting Kinase (TNIK), Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A), and Focal Adhesion Kinase (FAK). Furthermore, this guide provides detailed experimental protocols for the evaluation of these compounds and visualizes the associated signaling pathways to facilitate further research and development in this promising chemical space.
Introduction: The Promise of the this compound Scaffold
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of indole and purine, making it an effective scaffold for designing ATP-competitive kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interactions of the adenine hinge-binding region of ATP with the target kinase. Various substitutions on the 7-azaindole ring have been extensively explored to enhance potency and selectivity against a range of protein kinases.
While a significant body of research exists for substitutions at various positions of the 1H-pyrrolo[2,3-b]pyridine core, a notable gap in the literature exists specifically for 5-ethynyl derivatives. The ethynyl group is a small, rigid, and versatile functional group that can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, within a protein's active site. Its introduction at the 5-position of the 7-azaindole scaffold presents an intriguing opportunity for the development of novel kinase inhibitors with unique structure-activity relationships (SAR).
This guide will therefore focus on the established biological activities of other 5-substituted and variously substituted 1H-pyrrolo[2,3-b]pyridine derivatives to build a strong rationale for the investigation of their 5-ethynyl analogues. The primary kinase targets discussed herein are FGFR, TNIK, DYRK1A, and FAK, all of which are implicated in significant disease pathways.
Kinase Targets and Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against a panel of protein kinases crucial in cancer and other diseases. The following sections summarize the key findings for prominent kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[1] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors. For instance, compound 4h (a 5-trifluoromethyl derivative) exhibited impressive inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range.[2] This highlights the potential for substitutions at the 5-position to significantly enhance potency.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR
| Compound | Substitution Pattern | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 5-(trifluoromethyl)-3-(...) | 7 | 9 | 25 | 712 | [2] |
Traf2 and NCK-Interacting Kinase (TNIK) Inhibition
TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in colorectal and other cancers.[3] The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK, with some derivatives exhibiting IC50 values below 1 nM.[4][5] A study on thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors revealed pIC50 values ranging from 7.37 to 9.92, indicating high potency.
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against TNIK
| Compound Series | General Structure | pIC50 Range | Key Findings | Reference |
| 31 derivatives | 1H-pyrrolo[2,3-b]pyridine core | 7.37 - 9.92 | Potent inhibition of TNIK in colorectal cancer cells. | |
| Multiple series | 1H-pyrrolo[2,3-b]pyridine core | IC50 < 1 nM | High potency and potential for IL-2 inhibition. | [4][5] |
Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A) Inhibition
DYRK1A is implicated in neurodevelopmental disorders such as Down syndrome and Alzheimer's disease, as well as in certain cancers. A pyrazolyl-1H-pyrrolo[2,3-b]pyridine derivative was identified as a potent DYRK1A inhibitor with nanomolar activity, also demonstrating antioxidant and anti-inflammatory properties.[5]
Focal Adhesion Kinase (FAK) Inhibition
FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival, and its overexpression is associated with cancer metastasis. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been utilized in fragment-based drug discovery to develop FAK inhibitors.
Signaling Pathways
Understanding the signaling pathways modulated by these kinase inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
FGFR Signaling Pathway
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation. This activates downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.[2]
Caption: FGFR Signaling Pathway and Proposed Inhibition.
TNIK Signaling Pathway
TNIK is a key component of the Wnt signaling pathway, where it interacts with TCF4 and β-catenin to activate the transcription of Wnt target genes, driving cell proliferation.[3]
Caption: TNIK in Wnt Signaling and Proposed Inhibition.
DYRK1A Signaling Pathway
DYRK1A is a dual-specificity kinase that phosphorylates various substrates, influencing transcription, cell cycle progression, and neuronal development. For example, it can phosphorylate transcription factors like STAT3 and CREB.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies | Moroccan Journal of Chemistry [revues.imist.ma]
The Therapeutic Potential of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Technical Overview
Disclaimer: This whitepaper details the therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine core scaffold based on published data for its various derivatives. No specific biological activity data has been identified for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine in the public domain as of the writing of this document. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the broader potential of this heterocyclic system.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a privileged core for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the potential therapeutic targets of the 1H-pyrrolo[2,3-b]pyridine scaffold by examining the biological activities of its key derivatives.
Key Therapeutic Areas and Molecular Targets
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant activity across several therapeutic areas, primarily in oncology, virology, and inflammatory diseases. The key molecular targets identified for these derivatives are summarized below.
Oncology
The 1H-pyrrolo[2,3-b]pyridine core has been extensively explored for the development of anti-cancer agents, targeting various components of oncogenic signaling pathways.
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[1][2] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and impede cell migration and invasion.[1][2]
-
Traf2 and Nck-interacting kinase (TNIK): TNIK is a promising target in colorectal cancer. 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent TNIK inhibitors.[3]
-
ATM (Ataxia Telangiectasia Mutated): ATM kinase plays a crucial role in the DNA damage response. Selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed and show potential as chemosensitizers in combination therapy for solid tumors.[4][5]
-
General Cytotoxic Activity: Various substituted 1H-pyrrolo[2,3-b]pyridine analogs have exhibited broad-spectrum anti-proliferative activity against a range of human cancer cell lines, including lung, cervical, and breast cancer.[6] Some derivatives are believed to exert their effect by intercalating with DNA, thereby blocking replication.
Virology
-
Influenza PB2: The PB2 subunit of the influenza virus RNA-dependent RNA polymerase is a key target for antiviral drug development. A series of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives have been identified as potent PB2 inhibitors, demonstrating a promising avenue for new anti-influenza therapies.
Inflammatory Diseases
-
Phosphodiesterase 4B (PDE4B): PDE4B is a key enzyme in the regulation of inflammatory responses. 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent PDE4B inhibitors, which have been shown to significantly inhibit the release of the pro-inflammatory cytokine TNF-α.[7] This suggests their potential for the treatment of central nervous system (CNS) diseases with an inflammatory component.[7]
Quantitative Data Summary
The following tables summarize the quantitative biological data for various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets.
Table 1: Anticancer Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound/Derivative Class | Target | Assay | Cell Line(s) | Activity (IC50/GI50) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, 2, 3, 4 | Kinase Assay | - | FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM, FGFR4: 712 nM | [1][2] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | 3D-QSAR | Colorectal cancer cells | pIC50 range: 7.37 to 9.92 | [3] |
| Compound 25a | ATM | Kinase Assay | - | >700-fold selectivity over PIKK family members | [4][5] |
| 1H-pyrrolo[2,3-b]pyridines | General | Growth Inhibition | A549, HeLa, MDA-MB-231 | 0.17 to 25.9 μM | [6] |
Table 2: Antiviral and Anti-inflammatory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound/Derivative Class | Target | Assay | Cell Line(s)/System | Activity | Reference |
| 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one | Influenza PB2 | - | - | Potent Inhibition | |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | Enzyme Inhibition | - | IC50 range: 0.11–1.1 μM | [7] |
Signaling Pathways
The therapeutic effects of 1H-pyrrolo[2,3-b]pyridine derivatives are mediated through the modulation of key signaling pathways.
FGFR Signaling Pathway
FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold block the activation of downstream signaling cascades, including the RAS-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration.
Caption: FGFR Signaling Pathway Inhibition.
ATM-Mediated DNA Damage Response
ATM inhibitors containing the 1H-pyrrolo[2,3-b]pyridine core prevent the phosphorylation of downstream targets in the DNA damage response pathway. This can sensitize cancer cells to the effects of DNA-damaging agents like chemotherapy.
Caption: ATM Signaling Pathway Inhibition.
Experimental Methodologies
The identification and characterization of the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives have been achieved through a variety of experimental techniques.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory activity of a compound against a specific kinase.
-
General Protocol:
-
The purified recombinant kinase is incubated with a specific substrate (e.g., a peptide) and ATP in a suitable buffer.
-
The test compound (1H-pyrrolo[2,3-b]pyridine derivative) at various concentrations is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
-
Cell-Based Proliferation Assays
-
Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.
-
General Protocol (e.g., Sulforhodamine B (SRB) Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
After incubation, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB, a dye that binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a microplate reader, which is proportional to the cell number.
-
GI50 (concentration for 50% growth inhibition) or IC50 values are determined.
-
TNF-α Release Assay
-
Objective: To measure the anti-inflammatory effect of a compound by quantifying the inhibition of TNF-α release from stimulated immune cells.
-
General Protocol:
-
Immune cells (e.g., macrophages) are cultured in vitro.
-
The cells are pre-treated with the test compound at various concentrations.
-
The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS).
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The percentage of inhibition of TNF-α release is calculated relative to the stimulated control without the compound.
-
Caption: General Experimental Workflow.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising core structure in modern drug discovery. The diverse range of biological targets modulated by its derivatives underscores its versatility and potential for the development of novel therapeutics in oncology, virology, and inflammatory diseases. Further exploration of the structure-activity relationships within this chemical class is warranted to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of new clinical candidates. While no specific data is yet available for this compound, the broader family of 1H-pyrrolo[2,3-b]pyridines continues to be a fertile ground for the discovery of innovative medicines.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revues.imist.ma [revues.imist.ma]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Analogs: A Technical Guide for Drug Discovery Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, interacting with a wide range of biological targets, particularly protein kinases. This has led to the development of numerous potent and selective inhibitors with therapeutic potential in oncology, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine analogs against several key protein targets, details the experimental protocols for their evaluation, and visualizes the associated signaling pathways.
General Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core and its derivatives often involves multi-step sequences. A common strategy begins with a substituted pyridine precursor, followed by the construction of the fused pyrrole ring. The specific synthetic route can be adapted to introduce various substituents at different positions of the bicyclic system, allowing for a systematic exploration of the structure-activity landscape.
Targeting Fibroblast Growth Factor Receptors (FGFR)
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention.
FGFR Signaling Pathway
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, triggering downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways regulate gene expression and cellular processes that can contribute to tumorigenesis.
Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Analogs as FGFR Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. The SAR studies highlight the importance of substituents at various positions of the scaffold for potent and selective inhibition.[1][2] Compound 4h , for instance, demonstrated potent inhibitory activity against FGFR1, 2, and 3.[1][2]
| Compound | R | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4a | H | 1900 | - | - | - |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
| 4i | 3,4,5-trimethoxyphenyl | 11 | 15 | 33 | 890 |
| 4j | 3-methoxy-5-(trifluoromethyl)phenyl | 25 | 30 | 60 | >1000 |
| 4k | 3-chloro-5-methoxyphenyl | 15 | 22 | 45 | >1000 |
Data extracted from Su et al., 2021.[2]
Experimental Protocols for FGFR Inhibition
The inhibitory activity of the compounds against FGFR kinases is typically determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
Example Protocol (ADP-Glo™ Kinase Assay):
-
Prepare a reaction mixture containing the specific FGFR isozyme, the substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system, which converts ADP to ATP and then measures the ATP level via a luciferase reaction.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
The anti-proliferative effects of the compounds on cancer cell lines are often assessed using an MTT assay.
-
Seed cancer cells (e.g., breast cancer 4T1 cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Targeting Traf2- and NCK-Interacting Kinase (TNIK)
TNIK is a serine/threonine kinase that is a key component of the Wnt signaling pathway. Dysregulation of this pathway is a hallmark of several cancers, particularly colorectal cancer.
TNIK Signaling Pathway
TNIK is involved in the downstream activation of TCF/LEF transcription factors, which are regulated by β-catenin. In the canonical Wnt pathway, Wnt ligands bind to Frizzled receptors, leading to the stabilization of β-catenin, its translocation to the nucleus, and subsequent activation of target gene expression. TNIK has been shown to phosphorylate TCF4, enhancing its transcriptional activity.
Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Analogs as TNIK Inhibitors
Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent TNIK inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range.[3]
| Compound | R1 | R2 | TNIK IC50 (nM) |
| 1 | Phenyl | 4-pyridyl | 1.2 |
| 2 | 2-Fluorophenyl | 4-pyridyl | 0.8 |
| 3 | Phenyl | 3-pyridyl | 2.5 |
| 4 | Phenyl | 2-pyridyl | 5.1 |
| 5 | 2-Chlorophenyl | 4-pyridyl | 0.5 |
Representative data based on findings reported by Yang et al., 2021.[3]
Experimental Protocols for TNIK Inhibition
The inhibitory potency against TNIK is determined using a biochemical kinase assay.
-
The assay is performed in a buffer containing recombinant TNIK enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.
-
Test compounds are added at varying concentrations.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (³³P-ATP) or fluorescence/luminescence-based detection of ADP production.
-
IC50 values are calculated from the dose-response curves.
Targeting c-Met
c-Met is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a driver in many types of cancer.
c-Met Signaling Pathway
The HGF/c-Met signaling axis activates several downstream pathways, including the RAS-MAPK, PI3K-AKT, and STAT pathways, which collectively promote a cellular program known as "invasive growth."
Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Analogs as c-Met Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have been designed as c-Met inhibitors, with SAR studies focusing on the linker between the core and a substituted phenyl ring.[4] Compound 9 from one such study showed strong c-Met kinase inhibition.[4][5]
| Compound | Linker (X) | c-Met IC50 (nM) | ALK IC50 (nM) | MKN-45 Cell IC50 (nM) | EBC-1 Cell IC50 (nM) |
| 8 | -CH₂- | 45.3 | >1000 | 567 | 890 |
| 9 | -S- | 22.8 | 345 | 329 | 479 |
| 10 | -SO- | 89.1 | >1000 | >1000 | >1000 |
| 11 | cyclopropyl | >1000 | >1000 | >1000 | >1000 |
Data extracted from Liu et al., 2016.[4][5]
Targeting Cell Division Cycle 7 (Cdc7) Kinase
Cdc7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication during the S phase of the cell cycle. Its overexpression in many cancers makes it a promising target for anticancer drug development.
Cdc7 in Cell Cycle Regulation
Cdc7, in complex with its regulatory subunit Dbf4, phosphorylates components of the minichromosome maintenance (MCM) complex, which is essential for the firing of replication origins and the initiation of DNA synthesis.
Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Analogs as Cdc7 Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent Cdc7 inhibitors. Modifications at the 3-position of the pyrrolopyridine ring have been extensively explored.[6] A notable example, compound 42 , emerged as a potent inhibitor with an IC50 of 7 nM.[6]
| Compound | Heterocycle at 3-position | R group on heterocycle | Cdc7 IC50 (nM) |
| 1 | Imidazol-4-one | Phenyl | >1000 |
| 20 | Thiazol-4-one | Phenyl | 150 |
| 35 | Thiazol-4-one | 2-Pyridyl | 25 |
| 42 | Thiazol-4-one | Benzylamino | 7 |
Representative data based on findings reported by Ermoli et al., 2009.[6]
Targeting Phosphodiesterase 4B (PDE4B)
Phosphodiesterase 4 (PDE4) is an enzyme family that degrades the second messenger cyclic AMP (cAMP). PDE4B, a subtype of PDE4, is implicated in inflammatory processes and neurological disorders.
PDE4B in cAMP Signaling and Inflammation
By hydrolyzing cAMP, PDE4B regulates intracellular cAMP levels. Inhibition of PDE4B leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This cascade can suppress the production of pro-inflammatory cytokines like TNF-α.
Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been investigated as selective PDE4B inhibitors. The SAR studies focused on modifications of the amide substituent.
| Compound | Amide Substituent (R) | PDE4B IC50 (µM) | PDE4D IC50 (µM) |
| 11a | Cyclopropyl | 0.48 | 1.8 |
| 11d | Cyclobutyl | 0.23 | 1.5 |
| 11f | Cyclopentyl | 0.25 | 1.1 |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 | 0.88 |
Data extracted from Vadukoot et al., 2020.
Experimental Protocols for PDE4B Inhibition and Anti-inflammatory Activity
The inhibitory activity against PDE4B is measured using a biochemical assay.
-
Recombinant human PDE4B is incubated with the test compound.
-
The enzymatic reaction is initiated by adding cAMP.
-
The amount of cAMP remaining or AMP produced is quantified, often using methods like scintillation proximity assay or fluorescence polarization.
-
IC50 values are determined from the concentration-response curves.
The anti-inflammatory effect of the compounds is often evaluated by measuring their ability to inhibit TNF-α release from stimulated immune cells.
-
Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).
-
Treat the cells with different concentrations of the test compounds.
-
After a suitable incubation period, collect the cell supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of TNF-α release and determine the IC50 values.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and highly valuable core structure in modern drug discovery. The insights gained from extensive SAR studies have enabled the development of potent and selective inhibitors for a variety of important therapeutic targets. The data and protocols presented in this guide serve as a comprehensive resource for researchers and drug development professionals working with this important class of compounds, facilitating the design and evaluation of new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. TNKS inhibitors potentiate proliferative inhibition of BET inhibitors via reducing β-Catenin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Cancer Agents in Medicinal Chemistry [rjmseer.com]
- 6. researchgate.net [researchgate.net]
The Versatile Scaffold of 1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and ability to interact with a wide array of biological targets. Its structural resemblance to indole and purine allows it to function as a bioisostere, offering opportunities for fine-tuning physicochemical properties and improving drug-like characteristics. This guide provides a comprehensive technical overview of the 7-azaindole core, focusing on its application in the development of kinase inhibitors and other therapeutic agents. We will delve into the quantitative data of key compounds, detailed experimental protocols for their synthesis and biological evaluation, and visualize the intricate signaling pathways they modulate.
A Privileged Core in Kinase Inhibition
The 7-azaindole framework has proven to be an exceptional hinge-binding motif for a multitude of protein kinases.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, enabling a bidentate interaction with the kinase hinge region, a critical feature for potent inhibition. This has led to the successful development of several clinical candidates and FDA-approved drugs.
A prime example is Vemurafenib , a potent B-RAF kinase inhibitor approved for the treatment of melanoma.[2] Another notable drug is Pexidartinib , which targets the colony-stimulating factor 1 receptor (CSF1R) and is used to treat tenosynovial giant cell tumors.[2] Beyond these, the 7-azaindole scaffold has been extensively explored for the inhibition of a diverse range of kinases implicated in cancer and other diseases, including:
-
ABL/SRC Kinases: Dual inhibitors of ABL and SRC kinases have been developed using the 7-azaindole core, showing promise in overcoming resistance to existing cancer therapies.
-
Fibroblast Growth Factor Receptors (FGFRs): Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFRs, which are often dysregulated in various cancers.
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: As a key regulator of the DNA damage response, ATM is a significant target in oncology. 7-Azaindole-based inhibitors of ATM are being investigated for their potential to sensitize cancer cells to chemo- and radiotherapy.
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is an oncogenic kinase involved in transcriptional regulation. Novel 7-azaindole derivatives have been designed and synthesized as potent and selective CDK8 inhibitors.
-
Traf2- and NCK-interacting kinase (TNIK): TNIK is a crucial component of the Wnt signaling pathway, and its inhibition by 7-azaindole-containing compounds is a promising strategy for colorectal cancer therapy.
Quantitative Data on 1H-pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the in vitro potency of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent and selective inhibitors.
Table 1: 7-Azaindole Derivatives as FGFR Inhibitors
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [3] |
Table 2: 7-Azaindole Derivatives as PDE4B Inhibitors
| Compound | PDE4B IC50 (μM) | Reference |
| 11a | 0.63 | [4] |
| 11c | 0.6 | [4] |
| 11h | 0.14 | [4] |
Table 3: 7-Azaindole Derivatives as CDK9/Haspin Inhibitors
| Compound | CDK9/CycT IC50 (nM) | Haspin IC50 (nM) | Reference |
| 8g | 330 | 1100 | [5] |
| 8h | 130 | 380 | [5] |
| 8i | >10000 | 110 | [5] |
| 8l | >10000 | 14 | [5] |
Key Signaling Pathways Modulated by 7-Azaindole Derivatives
The therapeutic effects of 1H-pyrrolo[2,3-b]pyridine-based inhibitors are rooted in their ability to modulate critical cellular signaling pathways that are often dysregulated in disease. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a generic 1H-pyrrolo[2,3-b]pyridine core and for key biological assays used to evaluate the activity of these compounds.
General Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridines
A common and versatile method for the synthesis of the 7-azaindole scaffold is the Fischer indole synthesis, adapted for the pyridine ring. The following is a general procedure:[6]
Step 1: Formation of the Hydrazone
-
To a solution of a substituted 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired ketone or aldehyde (1.1 eq).
-
The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 1 to 12 hours, until the formation of the corresponding hydrazone is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is purified by recrystallization or column chromatography.
Step 2: Cyclization to the 1H-pyrrolo[2,3-b]pyridine Core
-
The purified hydrazone (1.0 eq) is dissolved in a high-boiling point solvent such as diphenyl ether or polyphosphoric acid.
-
A catalyst, such as zinc chloride or a strong acid (e.g., sulfuric acid), is added to the mixture.
-
The reaction is heated to a high temperature (typically 150-250 °C) for several hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., dichloromethane) and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted 1H-pyrrolo[2,3-b]pyridine.
In Vitro Kinase Inhibition Assay (General Protocol)
The following is a general protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which is widely used to determine the IC50 values of kinase inhibitors.[7][8][9][10][11]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
-
Test compound (1H-pyrrolo[2,3-b]pyridine derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be optimized for each kinase, but are often in the low micromolar range.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell proliferation and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (1H-pyrrolo[2,3-b]pyridine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a final volume of 200 µL) and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[12][13]
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a cornerstone in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its favorable physicochemical properties and versatile synthetic accessibility have enabled the creation of a vast chemical space for drug discovery. The data and protocols presented in this guide offer a foundational resource for researchers aiming to leverage the power of the 7-azaindole core in their drug development endeavors. As our understanding of the molecular drivers of disease deepens, the strategic application of this privileged scaffold will undoubtedly lead to the discovery of new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. promega.jp [promega.jp]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]
5-Ethynyl-1H-pyrrolo[2,3-b]pyridine as a Hinge-Binding Motif: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an effective bioisostere of adenine. Substitutions on the 7-azaindole core are crucial for modulating potency, selectivity, and physicochemical properties. This technical guide focuses on the role of the 5-ethynyl substitution on the 1H-pyrrolo[2,3-b]pyridine core as a hinge-binding motif. While specific data for the unsubstituted 5-ethynyl-1H-pyrrolo[2,3-b]pyridine is limited in publicly accessible literature, this document will extrapolate from closely related 5-substituted analogs to provide a comprehensive overview of its synthesis, biological activity, and structural interactions with kinase targets. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The 7-Azaindole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets. The design of small molecule kinase inhibitors often involves the development of scaffolds that can mimic the binding of ATP to the enzyme's active site.
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a highly successful hinge-binding motif.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, together forming a bidentate hydrogen bonding pattern with the backbone of the kinase hinge region, mimicking the interactions of the adenine core of ATP.[2] This interaction anchors the inhibitor in the active site, allowing for various substituents on the scaffold to extend into other pockets to achieve potency and selectivity.
Substitutions at the 5-position of the 7-azaindole ring are directed towards the solvent-exposed region of the ATP-binding pocket and can be tailored to enhance target engagement, improve pharmacokinetic properties, and introduce vectors for further chemical modification. The ethynyl group, being a small, rigid, and electron-rich linker, is of particular interest. It can engage in various non-covalent interactions and also serve as a handle for further elaboration via click chemistry or other coupling reactions.
Synthesis of this compound
The synthesis of this compound typically starts from a readily available precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine. The key transformation is a Sonogashira cross-coupling reaction to introduce the ethynyl moiety.
Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Precursor)
Several methods for the synthesis of 5-bromo-7-azaindole have been reported. A common route involves the direct bromination of 7-azaindole. However, this can lead to mixtures of products. A more controlled synthesis starts from 2-amino-5-bromopyridine.
Experimental Protocol: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine [3]
-
Iodination of 2-amino-5-bromopyridine: To a solution of 2-amino-5-bromopyridine in a suitable acidic medium (e.g., 2-3 M sulfuric acid), potassium iodate and potassium iodide are added. The reaction mixture is stirred at room temperature until the iodination is complete, yielding 2-amino-5-bromo-3-iodopyridine sulfate.
-
Sonogashira Coupling with a protected acetylene: The resulting 2-amino-5-bromo-3-iodopyridine is subjected to a Sonogashira coupling reaction with a protected alkyne, such as trimethylsilylacetylene or 3-methyl-1-butyn-3-ol, in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a solvent like DMF. This step yields the 3-alkynyl-2-amino-5-bromopyridine derivative.
-
Deprotection: The protecting group on the alkyne is removed. For a trimethylsilyl group, this is typically achieved using a fluoride source like TBAF or a base like potassium carbonate in methanol.
-
Intramolecular Cyclization: The 3-ethynyl-2-amino-5-bromopyridine is then cyclized to form the 5-bromo-1H-pyrrolo[2,3-b]pyridine. This can be achieved by heating in the presence of a base such as potassium tert-butoxide or sodium hydride in a solvent like DMF or NMP.
Sonogashira Coupling to yield this compound
With the 5-bromo-7-azaindole in hand, the ethynyl group can be introduced via a Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling [4]
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), 5-bromo-1H-pyrrolo[2,3-b]pyridine, a palladium catalyst (e.g., PdCl2(PPh3)2 or Pd(PPh3)4), and a copper(I) co-catalyst (e.g., CuI) are dissolved in a suitable solvent mixture, such as THF and triethylamine.
-
Addition of Alkyne: Trimethylsilylacetylene is added to the reaction mixture. The use of a protected alkyne prevents self-coupling.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., to 60 °C) until completion, which is monitored by TLC or LC-MS.
-
Deprotection: After the coupling reaction, the trimethylsilyl protecting group is removed by treating the reaction mixture with a base, such as potassium carbonate in methanol, or a fluoride source like TBAF.
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield this compound.
Biological Activity and Data Presentation
| Compound ID | 5-Substituent | Target Kinase | IC50 (nM) | Reference |
| Cdc7 Inhibitor 42 | -CH=C(N-benzyl)-thiazol-4-one | Cdc7 | 7 | [5] |
| FGFR Inhibitor 4h | -CH2-(3,5-dimethoxyphenyl) | FGFR1 | 7 | |
| FGFR2 | 9 | |||
| FGFR3 | 25 | |||
| FGFR4 | 712 | |||
| TNIK Inhibitor | Varies (complex) | TNIK | < 1 | [6] |
| SIK2 Inhibitor | Varies (complex) | SIK2 | Potent Inhibition | [7] |
Signaling Pathways
Given that 5-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibition of kinases like Cdc7 and FGFR, they are expected to modulate the corresponding signaling pathways.
Cdc7 Kinase and the Cell Cycle
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a critical role in the initiation of DNA replication during the S phase of the cell cycle. Inhibition of Cdc7 leads to the prevention of DNA synthesis and subsequent cell cycle arrest, making it an attractive target for cancer therapy.[5]
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, differentiation, and survival. Aberrant FGFR signaling is implicated in various cancers.
Experimental Protocols for Kinase Inhibition Assays
The inhibitory activity of compounds against protein kinases is typically determined using in vitro enzymatic assays. Common methods include ADP-Glo and HTRF assays, which measure the products of the kinase reaction.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate (a peptide or protein), ATP, and the test compound (at various concentrations) in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Incubate the reaction at 30 °C for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The this compound scaffold represents a promising motif for the design of novel kinase inhibitors. Its core 7-azaindole structure effectively engages the kinase hinge region, while the 5-ethynyl group provides a valuable handle for synthetic elaboration and potential for additional interactions within the ATP-binding site. While further studies are needed to fully characterize the specific properties of the unsubstituted this compound, the extensive body of research on related 5-substituted analogs strongly supports its potential as a valuable building block in the development of targeted therapeutics. This guide provides a foundational understanding of the synthesis, biological evaluation, and mechanism of action for this important class of compounds.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic and Synthetic Profile of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents expected spectroscopic values derived from the analysis of structurally related compounds and established principles of spectroscopic interpretation.
Core Compound Information
| Compound Name | This compound |
| CAS Number | 1207351-16-3 |
| Molecular Formula | C₉H₆N₂ |
| Molecular Weight | 142.16 g/mol |
| Alternate Names | 5-ethynyl-7-azaindole |
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of spectroscopic data for the 1H-pyrrolo[2,3-b]pyridine core and analogous ethynyl-substituted aromatic compounds.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~11.8 | br s | - |
| H-6 | ~8.4 | d | ~2.0 |
| H-4 | ~8.2 | d | ~2.0 |
| H-2 | ~7.6 | dd | ~3.0, 2.5 |
| H-3 | ~6.5 | dd | ~3.0, 1.5 |
| Ethynyl-H | ~4.3 | s | - |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~149 |
| C-6 | ~145 |
| C-4 | ~132 |
| C-2 | ~128 |
| C-3a | ~118 |
| C-5 | ~115 |
| C-3 | ~101 |
| C≡CH | ~84 |
| C≡CH | ~78 |
Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Predicted Relative Intensity (%) | Assignment |
| 142 | 100 | [M]⁺ |
| 115 | 40 | [M - HCN]⁺ |
| 89 | 25 | [M - HCN - C₂H₂]⁺ |
Synthetic Protocol: Sonogashira Coupling Approach
The synthesis of this compound is most effectively achieved through a Sonogashira coupling reaction starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine, followed by the deprotection of a silyl-protected acetylene.
Overall Reaction Scheme
Caption: Synthetic workflow for this compound.
Experimental Workflow Diagram
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, step-by-step protocol for the synthesis of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine, a key building block in medicinal chemistry and drug development. The described synthetic route is a robust and reproducible three-step process commencing with the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine. The core of this synthesis involves a Sonogashira cross-coupling reaction to introduce the ethynyl moiety, followed by a straightforward deprotection step. This document includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate seamless execution in a laboratory setting.
Introduction
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are privileged heterocyclic scaffolds found in a multitude of biologically active compounds and approved pharmaceuticals. Their unique structural and electronic properties allow them to act as bioisosteres of indoles, participating in crucial hydrogen bonding interactions with various biological targets. Functionalization at the C5 position of the 7-azaindole core is a common strategy in the development of kinase inhibitors and other therapeutic agents. The introduction of an ethynyl group at this position provides a versatile handle for further chemical modifications, such as click chemistry or further cross-coupling reactions. The following protocol details a reliable method for the preparation of this compound.
Synthetic Workflow
The synthesis of this compound is accomplished via a three-step sequence as illustrated in the diagram below. The process begins with the Sonogashira coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with trimethylsilylacetylene, followed by the removal of the trimethylsilyl protecting group.
Caption: Synthetic route for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Starting Material | Key Reagents | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA | 5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine | 214.34 | 85-95 | >95 |
| 2 | 5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine | Potassium Carbonate, Methanol | This compound | 142.16 | 90-98 | >98 |
Experimental Protocols
Step 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
This step involves a palladium-catalyzed Sonogashira cross-coupling reaction.[1][2] The Sonogashira reaction is a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1]
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Trimethylsilylacetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous DMF to dissolve the solids, followed by the addition of triethylamine.
-
To the resulting mixture, add trimethylsilylacetylene dropwise at room temperature.
-
The reaction mixture is then heated to 60-70 °C and stirred under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine as a solid.
Step 2: Synthesis of this compound
This final step involves the deprotection of the trimethylsilyl (TMS) group to yield the target compound.
Materials:
-
5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the residue, add dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or a short silica gel plug if necessary, to yield this compound as a pure solid.
Characterization Data
The final product and intermediate should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts and copper iodide are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Sonogashira Coupling of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Sonogashira cross-coupling reaction of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-ethynyl-7-azaindole) with various aryl halides. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[2] The described protocol is optimized for the efficient synthesis of 5-alkynyl-1H-pyrrolo[2,3-b]pyridine derivatives, which are important scaffolds in drug discovery.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a prevalent scaffold in numerous biologically active compounds. The functionalization of this heterocyclic system is a key strategy in the development of novel therapeutic agents. The Sonogashira coupling provides a direct method to introduce aryl substituents at the 5-position via an ethynyl linker, yielding compounds with potential applications as kinase inhibitors, among others.
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[1][3] The choice of catalyst, base, solvent, and reaction temperature can significantly influence the reaction efficiency and yield. This protocol outlines a robust procedure for the Sonogashira coupling of this compound with a representative aryl iodide.
Chemical Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol
This protocol describes the Sonogashira coupling of this compound with iodobenzene as a representative aryl halide.
Materials:
-
This compound
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolve the starting material in a mixture of anhydrous THF and anhydrous Et₃N (e.g., a 2:1 v/v ratio).
-
To this solution, add the aryl halide (1.1 equiv), copper(I) iodide (0.05 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.025 equiv).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(arylethynyl)-1H-pyrrolo[2,3-b]pyridine.
Data Presentation
The following table summarizes the reaction conditions and expected yields for the Sonogashira coupling of this compound with various aryl halides based on literature precedents for similar substrates.[4]
| Entry | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 2.5 | 5.0 | Et₃N | THF | 60 | 4 | 85-95 |
| 2 | 4-Iodotoluene | 2.5 | 5.0 | Et₃N | THF | 60 | 4 | 80-90 |
| 3 | 1-Iodo-4-methoxybenzene | 2.5 | 5.0 | Et₃N | THF | 60 | 5 | 82-92 |
| 4 | 1-Bromo-4-nitrobenzene | 2.5 | 5.0 | Et₃N | DMF | 80 | 8 | 70-80 |
| 5 | 3-Bromopyridine | 2.5 | 5.0 | Et₃N | DMF | 80 | 6 | 75-85 |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for Click Chemistry Reactions with 5-ethynyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the use of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine, a versatile building block in drug discovery and chemical biology, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. The protocols outlined below are designed to be adaptable for various applications, from the synthesis of small molecule libraries to the bioconjugation of macromolecules.
Introduction to this compound in Click Chemistry
This compound, also known as 5-ethynyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold is a common motif in kinase inhibitors and other therapeutic agents.[1][2][3] The presence of a terminal alkyne group at the 5-position allows for its facile conjugation to a wide variety of azide-containing molecules through the highly efficient and specific CuAAC reaction. This reaction, a cornerstone of "click chemistry," forms a stable 1,2,3-triazole linker, enabling the rapid assembly of complex molecular architectures.[4][5]
The CuAAC reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for drug discovery, chemical biology, and materials science.[5][6] Applications include the synthesis of novel therapeutic candidates, the development of bioprobes for target identification and validation, and the creation of advanced biomaterials.
Key Applications
-
Drug Discovery: Rapid synthesis of libraries of 1,4-disubstituted triazole derivatives of 1H-pyrrolo[2,3-b]pyridine for screening against various biological targets. The triazole ring is not merely a linker but can also participate in hydrogen bonding and other interactions within a binding site, influencing the pharmacological profile of the molecule.
-
Bioconjugation: Labeling of proteins, nucleic acids, and other biomolecules with the this compound moiety. This can be used to develop probes for studying biological processes or for the targeted delivery of therapeutics.
-
Chemical Biology: Creation of activity-based probes and fluorescently labeled ligands to study enzyme function and cellular signaling pathways.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general method for the reaction of this compound with a generic organic azide.
Materials:
-
This compound
-
Organic azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the organic azide (1-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents).
-
To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole product.
Quantitative Data for Representative Reactions:
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | CuI (1 mol%) / Et₃N | Cyrene™ | 12 | 88 | [7] |
| Phenylacetylene | Benzyl azide | [Cu(PPh₃)₂]NO₃ (0.5 mol%) | Toluene | 0.67 | 96 | [8] |
| Phenylacetylene | Benzyl azide | CuBr / NHC-ligand (0.5 mol%) | Neat | 0.08 | >99 | [9] |
Note: The yields presented are for model reactions and may vary depending on the specific substrates and reaction conditions used with this compound.
Protocol 2: Bioconjugation of an Azide-Modified Biomolecule with this compound
This protocol is adapted for the labeling of sensitive biological molecules in an aqueous environment. The use of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended to improve reaction efficiency and protect the biomolecule from oxidative damage.[10]
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, DNA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare stock solutions of all reagents in the appropriate aqueous buffer.
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. The final concentration of the limiting reagent is typically in the micromolar range. A slight excess of the labeling reagent (1.2-2 equivalents) is often used.
-
Prepare a premixed catalyst solution by combining the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is common.
-
Add the premixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30 minutes to a few hours.
-
The labeled biomolecule can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.
Typical Reagent Concentrations for Bioconjugation:
| Reagent | Final Concentration |
| Biomolecule | 10-100 µM |
| This compound | 20-200 µM |
| CuSO₄ | 50-250 µM |
| THPTA | 250-1250 µM |
| Sodium Ascorbate | 1-5 mM |
Diagrams
Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for a typical CuAAC reaction.
References
- 1. Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. broadpharm.com [broadpharm.com]
Functionalization of the Ethynyl Group on 1H-pyrrolo[2,3-b]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the ethynyl group on the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole. The ethynyl group serves as a versatile handle for introducing a wide range of molecular complexity, making it a valuable synthon in medicinal chemistry and drug discovery. The protocols outlined below focus on two of the most powerful and widely used transformations for this purpose: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry."
Application Notes
The 7-azaindole core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The introduction of an ethynyl group, typically at the C5 position, opens up a vast chemical space for the synthesis of novel derivatives with potentially enhanced biological activity, selectivity, and pharmacokinetic properties.
Key Functionalization Strategies:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne of the 7-azaindole and various aryl or vinyl halides. This allows for the introduction of diverse aromatic and heteroaromatic moieties, which can modulate the pharmacological profile of the parent molecule. The reaction is generally high-yielding and tolerant of a wide range of functional groups.[1][2][3]
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction, often referred to as a "click" reaction, joins the ethynyl-7-azaindole with an organic azide to form a stable 1,2,3-triazole ring. The resulting triazole can act as a rigid linker to append various substituents or can itself participate in biological interactions. The reaction proceeds under mild conditions, often in aqueous solvent mixtures, and is exceptionally reliable.
Significance in Drug Discovery:
The functionalized 1H-pyrrolo[2,3-b]pyridine derivatives synthesized via these methods have shown promise as inhibitors of various protein kinases, including Janus kinases (JAKs), and as potential anticancer and antimicrobial agents. The ability to rapidly generate libraries of diverse compounds from a common ethynyl-azaindole intermediate makes these methods highly attractive for structure-activity relationship (SAR) studies.
Data Presentation
Table 1: Sonogashira Coupling of Halo-7-azaindoles with Terminal Alkynes
| Entry | Halo-7-azaindole | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | RT | 12 | 93 |
| 2 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 4-Ethynylanisole | Pd(PPh₃)₄, CuI | Piperidine | DMF | 60 | 8 | 85 |
| 3 | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | 1-Ethynyl-4-fluorobenzene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | RT | 12 | 88 |
| 4 | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | RT | 6 | 95 |
| 5 | 3-Iodo-2-amino-pyridine¹ | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | 60 | 12 | 89 |
¹Precursor for in-situ formation and cyclization to 7-azaindole.
Table 2: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Ethynyl-7-azaindoles
| Entry | Ethynyl-7-azaindole Derivative | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | 12 | 94 |
| 2 | 1-(Prop-2-yn-1-yl)-1H-pyrrolo[2,3-b]pyridine | Phenyl azide | CuI | 1,4-Dioxane | 80 | 12 | 92 |
| 3 | This compound | 1-Azido-4-chlorobenzene | CuSO₄·5H₂O, Sodium Ascorbate | THF/H₂O | RT | 12 | 95 |
| 4 | 1-(Prop-2-yn-1-yl)-1H-pyrrolo[2,3-b]pyridine | 1-Azido-4-nitrobenzene | CuI | 1,4-Dioxane | 80 | 12 | 96 |
| 5 | This compound | 1-Azido-4-methoxybenzene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | 12 | 91 |
Mandatory Visualization
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step procedure starting from 5-iodo-1H-pyrrolo[2,3-b]pyridine.
Step 1: Sonogashira Coupling with Trimethylsilylacetylene (TMSA)
-
To a solution of 5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is added triethylamine (3.0 equiv.).
-
The solution is degassed with argon or nitrogen for 15-20 minutes.
-
Bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.) and copper(I) iodide (0.1 equiv.) are added to the reaction mixture.
-
Trimethylsilylacetylene (1.2 equiv.) is added dropwise, and the reaction mixture is stirred at room temperature for 6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product, 5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine, is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Deprotection of the Trimethylsilyl Group
-
The purified 5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) is dissolved in THF.
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv.) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Sonogashira Coupling of 5-Iodo-1H-pyrrolo[2,3-b]pyridine with Phenylacetylene
-
In a round-bottom flask, dissolve 5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in dimethylformamide (DMF).
-
Add triethylamine (3.0 equiv.) and degas the solution with argon for 20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.) and copper(I) iodide (0.1 equiv.).
-
Add phenylacetylene (1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine.
Protocol 3: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of this compound (1.0 equiv.) and the corresponding organic azide (1.1 equiv.) in a 1:1 mixture of t-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equiv.).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 12 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
Upon completion, if a precipitate has formed, filter the solid and wash with water and then a cold non-polar solvent (e.g., diethyl ether or hexane).
-
If no precipitate forms, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
References
Application Notes: Cellular Assays for Evaluating 5-ethynyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction
The 5-ethynyl-1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors.[1][2][3][4][5] Kinases are crucial regulators of cellular functions, and their dysregulation is linked to numerous diseases, including cancer.[6] Therefore, compounds targeting kinases are attractive therapeutic candidates. The evaluation of these derivatives requires a suite of robust cellular assays to determine their efficacy, mechanism of action, and specificity within a biological context. Many compounds that show promise in biochemical assays fail to replicate success in cell-based assays, making cellular screening a critical step in drug discovery.[7]
These application notes provide detailed protocols and data presentation guidelines for key cellular assays used to characterize this compound derivatives, aimed at researchers, scientists, and drug development professionals.
Cellular Kinase Inhibition & Target Engagement
The primary mechanism of action for many pyrrolo[2,3-b]pyridine derivatives is the inhibition of protein kinases such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Traf-2 and Nck-interacting kinase (TNIK).[1][2][3][5][8] It is essential to confirm that the compound inhibits the target kinase within intact cells, which can be achieved by measuring the phosphorylation of a downstream substrate.
Protocol 1: Western Blot-Based Cellular Phosphorylation Assay
This protocol determines a compound's ability to inhibit a specific kinase by quantifying the phosphorylation status of its direct substrate in treated cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., 4T1 for FGFR, HepG2 for various kinases).[2][9]
-
This compound test compounds.
-
Cell culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS).
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells twice with cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.
Data Analysis: Quantify band intensities using densitometry software. The inhibitory effect is determined by the ratio of the phosphorylated substrate to the total substrate, normalized to the vehicle control. IC50 values can be calculated using non-linear regression analysis.
Caption: Workflow for Western Blot-based cellular phosphorylation assay.
Cell Viability and Proliferation Assays
These assays are fundamental for evaluating the cytotoxic or cytostatic effects of the compounds on cancer cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Protocol 2: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116).[10]
-
Test compounds.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells for vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
Caption: General workflow for the MTT cell viability assay.
Apoptosis Induction Assays
Potent anti-cancer agents often induce programmed cell death, or apoptosis. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells.[11][12]
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.[12]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Staining:
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
Data Analysis: The cell population is divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Caption: Differentiating cell states with Annexin V and PI staining.
Cell Cycle Analysis
Kinase inhibitors frequently exert their anti-proliferative effects by causing cell cycle arrest at specific checkpoints, such as G1/S or G2/M.[10][11][13] This can be analyzed by staining cellular DNA with a fluorescent dye like propidium iodide and measuring fluorescence by flow cytometry.
Protocol 4: Propidium Iodide Cell Cycle Analysis
Materials:
-
Cancer cell line (e.g., HepG2).[11]
-
Test compounds.
-
PBS.
-
70% ethanol (ice-cold).
-
PI staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with test compounds for 24 hours.
-
Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
Data Analysis: The DNA content histogram is analyzed using cell cycle analysis software. The percentage of cells in the G0/G1, S, and G2/M phases is calculated. An increase in the percentage of cells in a specific phase compared to the control indicates cell cycle arrest.
Caption: Diagram of the cell cycle and common arrest points for inhibitors.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to allow for easy comparison between different derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | Cellular Phosphorylation IC50 (nM) |
| PYR-E-01 | FGFR1 | 15.2 ± 2.1 |
| PYR-E-02 | FGFR1 | 7.8 ± 1.5 |
| PYR-E-03 | JAK3 | 25.6 ± 3.4 |
| PYR-E-04 | JAK3 | 11.3 ± 2.0 |
| Staurosporine (Ref) | Pan-Kinase | 38.0 ± 4.5 (Her2)[9] |
Table 2: Anti-proliferative Activity of this compound Derivatives
| Compound ID | Cell Line | Anti-proliferative IC50 (µM) (72h) |
| PYR-E-01 | 4T1 | 1.25 ± 0.18 |
| PYR-E-02 | 4T1 | 0.45 ± 0.09 |
| PYR-E-03 | MCF-7 | 5.80 ± 0.76 |
| PYR-E-04 | MCF-7 | 2.10 ± 0.33 |
| Doxorubicin (Ref) | MCF-7 | 0.85 ± 0.11[10] |
Table 3: Apoptosis and Cell Cycle Analysis of Lead Compound PYR-E-02 in 4T1 Cells (24h treatment)
| Treatment (Concentration) | % Early Apoptosis | % Late Apoptosis/Necrosis | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (0.1% DMSO) | 4.1 ± 0.8 | 2.5 ± 0.5 | 55.2 ± 4.1 | 28.3 ± 3.5 | 16.5 ± 2.8 |
| PYR-E-02 (0.5 µM) | 25.6 ± 3.1 | 15.3 ± 2.4 | 51.8 ± 3.8 | 15.1 ± 2.9 | 33.1 ± 4.0 |
| PYR-E-02 (1.0 µM) | 38.2 ± 4.5 | 29.7 ± 3.9 | 45.3 ± 4.2 | 8.9 ± 1.9 | 45.8 ± 5.1 |
References
- 1. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: In Vitro Kinase Screening of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine Compounds
For Research Use Only.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1] This structural motif mimics the purine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases.[1] Modifications at the 5-position of the pyrrolo[2,3-b]pyridine ring have been shown to significantly influence kinase inhibitory activity and selectivity. The introduction of an ethynyl group at this position presents a unique opportunity to explore novel interactions within the kinase active site. This application note provides a comprehensive overview and detailed protocols for the in vitro kinase screening of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine compounds.
Data Presentation
The inhibitory activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro kinase inhibitory activities of representative 5-substituted 1H-pyrrolo[2,3-b]pyridine compounds against a panel of cancer-related kinases. This data is presented to illustrate the potential potency and selectivity of this class of compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Representative 5-substituted 1H-pyrrolo[2,3-b]pyridine Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound A | TNIK | <1 | Sunitinib | - |
| FGFR1 | 7 | Sunitinib | - | |
| FGFR2 | 9 | Sunitinib | - | |
| FGFR3 | 25 | Sunitinib | - | |
| VEGFR2 | 136 | Sunitinib | 261[2] | |
| Compound B | JAK3 | Potent (specific value not provided) | - | - |
| Compound C | DYRK1A | Nanomolar range | - | - |
| Compound D | TrkA | Potent (specific value not provided) | - | - |
| Compound E | CDK9/CyclinT | Micromolar to nanomolar range | - | - |
| Haspin | 14 | - | - |
Note: Data is compiled from multiple sources for illustrative purposes and does not represent a single screening panel.[3][4][5][6][7][8][9]
Signaling Pathway
dot
Caption: Hypothetical signaling pathway inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity and IC50 Determination Assay
This protocol outlines a general procedure for determining the in vitro potency of this compound compounds against a target kinase using a fluorescence-based assay.
Materials:
-
Recombinant Kinase
-
Kinase-specific peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound compounds dissolved in 100% DMSO
-
Fluorescence-based kinase activity detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Create a serial dilution of the this compound compounds in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
-
Assay Plate Preparation:
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme) with DMSO only.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase and substrate should be optimized for each specific assay.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction and detect the remaining ATP or the ADP produced using a commercial detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Kinase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of the compounds on a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Serum-free medium
-
Growth factor or stimulus to activate the signaling pathway (if necessary)
-
This compound compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: primary antibody against the phosphorylated substrate and a corresponding secondary antibody
-
Detection reagent (e.g., ELISA-based or Western blot)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the growth medium with serum-free medium and incubate for a period to starve the cells (e.g., 4-24 hours).
-
Treat the cells with various concentrations of the this compound compounds for a specific duration (e.g., 1-2 hours).
-
-
Pathway Activation:
-
Stimulate the cells with the appropriate growth factor or stimulus for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
-
Detection of Phosphorylation:
-
The level of the phosphorylated substrate in the cell lysate can be quantified using various methods, such as a sandwich ELISA or Western blotting. For an ELISA-based method, follow the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the phosphorylation signal to the total protein concentration or a housekeeping protein.
-
Calculate the percent inhibition of phosphorylation for each compound concentration relative to the stimulated, untreated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow and Logic
dot
Caption: Drug discovery workflow for kinase inhibitors.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of PROTACs Utilizing 5-ethynyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][5][6] This tripartite complex formation leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore, known for its potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[7][8] The introduction of a 5-ethynyl group provides a versatile chemical handle for facile conjugation to a linker element via 'click chemistry,' making 5-ethynyl-1H-pyrrolo[2,3-b]pyridine an attractive starting point for the development of novel PROTACs targeting kinases.
These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of PROTACs incorporating the this compound warhead for the targeted degradation of FGFR.
Signaling Pathway: FGFR Degradation via PROTAC Action
The developed PROTAC will target the aberrant FGFR signaling pathway, which is implicated in various cancers.[7][8] The PROTAC will induce the degradation of FGFR, thereby inhibiting downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[7]
Caption: PROTAC-mediated degradation of FGFR and subsequent inhibition of downstream signaling pathways.
Experimental Workflow
The development and evaluation of a this compound-based PROTAC follows a structured workflow, from synthesis to in-depth biological characterization.
Caption: General experimental workflow for the synthesis and evaluation of a this compound-based PROTAC.
Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data for a series of PROTACs derived from this compound, with variations in the linker length.
Table 1: Binding Affinities of PROTAC Components
| Compound | Target | Binding Affinity (Kd, nM) | E3 Ligase (CRBN) | Binding Affinity (Kd, nM) |
| Warhead (this compound) | FGFR1 | 15 | - | - |
| E3 Ligase Ligand (Pomalidomide) | - | - | CRBN | 250 |
| PROTAC-1 (n=2 PEG linker) | FGFR1 | 25 | CRBN | 300 |
| PROTAC-2 (n=4 PEG linker) | FGFR1 | 20 | CRBN | 280 |
| PROTAC-3 (n=6 PEG linker) | FGFR1 | 35 | CRBN | 320 |
Table 2: In-Cell PROTAC Performance
| Compound | DC50 (nM) | Dmax (%) | Cell Viability IC50 (nM) |
| PROTAC-1 (n=2 PEG linker) | 150 | 75 | 200 |
| PROTAC-2 (n=4 PEG linker) | 25 | >90 | 30 |
| PROTAC-3 (n=6 PEG linker) | 100 | 80 | 150 |
| Negative Control (Inactive Epimer) | >10,000 | <10 | >10,000 |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum percentage of degradation.
Experimental Protocols
Protocol 1: Synthesis of an Exemplary PROTAC via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the this compound warhead with an azido-functionalized linker attached to an E3 ligase ligand (e.g., pomalidomide).
Materials:
-
This compound
-
Azido-PEGn-Pomalidomide (linker-E3 ligase ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Water (deionized)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve this compound (1.0 eq) and Azido-PEGn-Pomalidomide (1.1 eq) in a 3:1 mixture of DMSO and water.
-
Prepare fresh aqueous solutions of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and filter to remove any precipitates.
-
Purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
-
Confirm the identity and purity of the final compound using high-resolution mass spectrometry and ¹H-NMR.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein (FGFR) in cells treated with the PROTAC.
Materials:
-
Cancer cell line expressing FGFR (e.g., breast cancer 4T1 cells).[7][8]
-
PROTAC stock solution (in DMSO)
-
Negative control PROTAC (inactive epimer)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-FGFR, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a negative control PROTAC.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against FGFR and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the FGFR signal to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Protocol 3: Cell Viability Assay
This protocol assesses the functional consequence of FGFR degradation on cell proliferation.
Materials:
-
Cancer cell line expressing FGFR
-
PROTAC stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.
Protocol 4: Global Proteomics for Selectivity Profiling
This protocol is essential for evaluating the selectivity of the PROTAC and identifying off-target effects.[6][9]
Materials:
-
Cancer cell line
-
PROTAC and vehicle control (DMSO)
-
Lysis buffer (e.g., urea-based)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin for protein digestion
-
LC-MS/MS system for proteomic analysis
-
Software for data analysis (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Treat cells with the PROTAC at a concentration that induces significant degradation of the target (e.g., 5x DC₅₀) and a vehicle control for a short duration (e.g., < 6 hours) to focus on direct targets.[6][9]
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Process the raw data using appropriate software to identify and quantify proteins.
-
Compare the protein abundance between PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
-
The selectivity of the PROTAC is determined by the specific downregulation of the intended target (FGFR) with minimal changes in the levels of other proteins.
By following these protocols, researchers can effectively design, synthesize, and validate novel PROTACs based on the this compound scaffold for the targeted degradation of disease-relevant proteins like FGFR.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. escholarship.org [escholarship.org]
Application Notes and Protocols: 5-ethynyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the identification of low molecular weight compounds that can be optimized into high-affinity drug candidates. The 7-azaindole scaffold, 1H-pyrrolo[2,3-b]pyridine, is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. This document provides detailed application notes and protocols for the use of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine , a versatile fragment that incorporates the 7-azaindole core with a reactive ethynyl group, making it an ideal starting point for fragment growing and linking strategies.
The ethynyl group serves as a valuable chemical handle for post-screening elaboration through reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." This allows for the rapid generation of a library of more potent compounds from an initial fragment hit.
Target Classes
The 1H-pyrrolo[2,3-b]pyridine scaffold is a known hinge-binder for a variety of protein kinases. Based on existing research, this compound is a promising fragment for targeting kinases implicated in oncology, such as:
-
Focal Adhesion Kinase (FAK) : A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[1]
-
Fibroblast Growth Factor Receptor (FGFR) : A family of receptor tyrosine kinases that play a role in cell proliferation, differentiation, and angiogenesis.[2]
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the screening and initial optimization of this compound against Focal Adhesion Kinase (FAK). This data is representative of a typical FBDD campaign.
Table 1: Biophysical Screening of this compound against FAK
| Technique | Parameter | Value | Notes |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 150 µM | Determined by steady-state affinity analysis. Typical for initial fragment hits. |
| NMR Spectroscopy (1H-15N HSQC) | Chemical Shift Perturbation (CSP) | Significant | Observed for residues in the ATP binding site, confirming interaction. |
| Thermal Shift Assay (TSA) | ΔTm | +2.5 °C | Indicates direct binding and stabilization of the protein. |
Table 2: Initial Fragment Optimization via Sonogashira Coupling
| Compound ID | R-group (via Sonogashira) | FAK IC50 (µM) | Ligand Efficiency (LE) |
| Fragment 1 | H (starting fragment) | > 200 | N/A |
| Compound 2 | Phenyl | 25 | 0.35 |
| Compound 3 | 4-methoxyphenyl | 10 | 0.38 |
| Compound 4 | 3-aminophenyl | 5 | 0.41 |
Table 3: Further Optimization via Click Chemistry (CuAAC)
| Compound ID | R-group (via Click Chemistry) | FAK IC50 (µM) | Ligand Efficiency (LE) |
| Fragment 1 | H (starting fragment) | > 200 | N/A |
| Compound 5 | 1-benzyl-1,2,3-triazole | 8 | 0.39 |
| Compound 6 | 1-(4-fluorobenzyl)-1,2,3-triazole | 2 | 0.43 |
Experimental Protocols
Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol describes the initial screening of this compound against a target protein, such as FAK, to determine its binding affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant FAK protein (or other target protein)
-
This compound stock solution (100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Method:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the FAK protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000 RU.
-
Deactivate the remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).
-
Inject the fragment solutions over the immobilized protein surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Regenerate the surface between each injection with a pulse of the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference surface and buffer blank responses.
-
Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the Kd.
-
Protocol 2: Biochemical Kinase Assay for IC50 Determination
This protocol describes a method to determine the inhibitory concentration (IC50) of elaborated fragments against FAK.
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Method:
-
Assay Setup:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations (e.g., 100 µM to 0.01 µM).
-
Add 5 µL of the diluted compound solution to the wells of the assay plate.
-
Add 10 µL of a solution containing the FAK enzyme and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at the Km for ATP).
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Fragment Elaboration using Sonogashira Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Pd(PPh3)2Cl2 (or other suitable palladium catalyst)
-
Copper(I) iodide (CuI)
-
A base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Method:
-
Reaction Setup:
-
To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent), the aryl halide (1.1 equivalents), Pd(PPh3)2Cl2 (0.05 equivalents), and CuI (0.1 equivalents).
-
Add the anhydrous solvent and the base.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Protocol 4: Fragment Elaboration using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between this compound and an organic azide.[1][2][3][]
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H2O or DMF)
Method:
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1 equivalent) and the organic azide (1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.
-
-
Reaction Execution:
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, as can be monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 1,4-disubstituted 1,2,3-triazole product.
-
Visualizations
Signaling Pathway
Caption: FAK signaling pathway and point of inhibition.
Experimental Workflow
Caption: Fragment-Based Drug Discovery workflow.
Logical Relationship
Caption: Fragment elaboration strategies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various therapeutic agents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route involving the Sonogashira coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with a protected alkyne, followed by deprotection.
Problem 1: Low or No Conversion of 5-bromo-1H-pyrrolo[2,3-b]pyridine in Sonogashira Coupling
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst may be degraded. Ensure that the palladium source is fresh and has been stored under appropriate inert conditions. It is advisable to use a newly opened bottle or a well-stored catalyst.
-
Inappropriate Ligand: The choice of phosphine ligand is crucial. If a standard ligand like triphenylphosphine (PPh₃) is not effective, consider using more electron-rich and bulky ligands such as XPhos or RuPhos, which have been shown to be effective in challenging cross-coupling reactions involving electron-deficient heterocycles.[1]
-
Insufficient Base: The base is critical for the catalytic cycle. Ensure the base is anhydrous and of high purity. If using an amine base like triethylamine (Et₃N), ensure it is freshly distilled. For challenging couplings, a stronger inorganic base like potassium carbonate (K₂CO₃) may be more effective.[1]
-
Presence of Oxygen: The Sonogashira coupling is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed prior to use.
-
Low Reaction Temperature: Some Sonogashira couplings require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) may improve the conversion.[2]
Problem 2: Formation of Significant Side Products in Sonogashira Coupling
Possible Causes and Solutions:
-
Alkyne Homo-coupling (Glaser Coupling): This is a common side reaction, especially in the presence of copper(I) co-catalyst and oxygen.
-
Minimize the amount of copper(I) iodide (CuI) used.
-
Ensure the reaction is rigorously deoxygenated.
-
Consider running the reaction under copper-free conditions, although this may require a more active palladium catalyst/ligand system and higher temperatures.
-
-
De-bromination of Starting Material: This can occur if the catalytic system is too active or if there are protic impurities.
-
Lower the reaction temperature.
-
Ensure all reagents and solvents are anhydrous.
-
-
Complex Mixture of Products: If multiple spots are observed on TLC, it could be due to degradation of the starting material or product. The 7-azaindole core can be sensitive to harsh reaction conditions.
-
Reduce the reaction time and monitor the reaction closely by TLC or LC-MS.
-
Consider a lower reaction temperature.
-
Problem 3: Incomplete or Difficult Deprotection of the Silyl Group
Possible Causes and Solutions:
-
Ineffective Deprotection Reagent: The choice of deprotection reagent depends on the silyl protecting group.
-
For trimethylsilyl (TMS) groups, a mild base like potassium carbonate in methanol is often sufficient.
-
For more robust silyl groups, a fluoride source like tetrabutylammonium fluoride (TBAF) in THF is commonly used.
-
-
Degradation of the Product: The terminal alkyne product can be unstable under strongly basic or acidic conditions.
-
Use mild deprotection conditions.
-
Keep the reaction time to a minimum.
-
Work up the reaction at a low temperature.
-
-
Formation of Side Products During Deprotection: The release of certain protecting groups can lead to side reactions. For instance, the deprotection of a trimethylsilylethoxymethyl (SEM) group can be challenging due to the release of formaldehyde, which can lead to the formation of byproducts.[1][3]
Problem 4: Difficulty in Purifying the Final Product
Possible Causes and Solutions:
-
Residual Metal Catalyst: Palladium and copper residues can be difficult to remove by standard column chromatography.
-
After the reaction, consider a workup with an aqueous solution of a chelating agent like EDTA or washing the organic layer with aqueous ammonia to remove copper salts.
-
Use of metal scavengers (resins designed to bind residual metals) can be effective.
-
-
Co-elution of Product and Impurities: The product may have similar polarity to starting materials or side products.
-
Optimize the solvent system for column chromatography. A gradient elution may be necessary.
-
Consider recrystallization as an alternative or final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common precursor is 5-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole.[4][5] This compound is commercially available or can be synthesized.[6]
Q2: Which palladium catalyst is recommended for the Sonogashira coupling step?
A2: A variety of palladium(0) and palladium(II) catalysts can be used. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[1] For more challenging substrates, using a combination of a palladium source like Pd₂(dba)₃ with a specialized phosphine ligand (e.g., XPhos, RuPhos) can be beneficial.[1]
Q3: Is a copper co-catalyst necessary for the Sonogashira coupling?
A3: Copper(I) iodide (CuI) is a common co-catalyst that accelerates the reaction.[7] However, it can also promote the undesirable homo-coupling of the alkyne. In some cases, the reaction can be performed under copper-free conditions, which may require higher temperatures and a more active palladium catalyst system.
Q4: What are the typical reaction conditions for the deprotection of a trimethylsilyl (TMS) group?
A4: A common and mild method for TMS deprotection is stirring the silyl-protected intermediate in methanol with a base like potassium carbonate at room temperature. The reaction is typically monitored by TLC until the starting material is consumed.
Q5: My final product appears to be unstable. How can I store it?
A5: Terminal alkynes, particularly those on electron-rich or sensitive heterocyclic systems, can be unstable. It is recommended to store the purified this compound as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20 °C) and protected from light.
Data Summary
Table 1: Typical Reagents and Conditions for Sonogashira Coupling
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | 0.01 - 0.1 equivalents |
| Ligand (if used) | PPh₃, XPhos, RuPhos | Typically 1-2 equivalents relative to Pd |
| Copper Co-catalyst | CuI | 0.05 - 0.2 equivalents |
| Base | Et₃N, K₂CO₃ | 2 - 5 equivalents |
| Solvent | THF, 1,4-dioxane, DMF, water | Must be degassed |
| Alkyne | Trimethylsilylacetylene | 1.1 - 1.5 equivalents |
| Temperature | Room Temperature to 80 °C | Reaction dependent |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS |
Experimental Protocols
Protocol 1: Synthesis of 5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
-
To a dried flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., a mixture of THF and triethylamine, 3:1 v/v).
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature (or heat to 50 °C if no reaction is observed) and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection to this compound
-
Dissolve 5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude product, which can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Caption: General synthesis workflow.
Caption: Troubleshooting Sonogashira coupling.
Caption: Role as a kinase inhibitor scaffold.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aurigeneservices.com [aurigeneservices.com]
- 3. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine [oakwoodchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: 5-ethynyl-1H-pyrrolo[2,3-b]pyridine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from the synthetic route, which often involves a Sonogashira coupling. These may include:
-
Homocoupled diynes: A significant byproduct of the Sonogashira reaction is the formation of a diyne from the coupling of two terminal alkyne molecules.[1]
-
Unreacted starting materials: Such as the halogenated pyrrolo[2,3-b]pyridine precursor.
-
Catalyst residues: Palladium and copper catalysts used in the coupling reaction may need to be removed.
-
Solvent residues: Residual solvents from the reaction or extraction steps can be present.
-
Degradation products: The ethynyl group and the pyrrolopyridine core can be sensitive to acidic conditions or prolonged exposure to silica gel, leading to decomposition.
Q2: Is this compound stable during standard purification techniques like silica gel chromatography?
A2: Terminal alkynes and some nitrogen-containing heterocycles can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition.[2][3] It is advisable to first assess the stability of your compound on a small scale using a 2D TLC test. If decomposition is observed, consider using deactivated silica gel (by pre-treating with a solution containing a small amount of triethylamine) or an alternative stationary phase like alumina.[4][5]
Q3: What are the recommended starting conditions for flash column chromatography purification?
A3: For nitrogen-containing heterocyclic compounds, a common starting point for solvent systems is a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate. The polarity can be gradually increased. For more polar compounds, dichloromethane/methanol or ethyl acetate/acetone gradients can be effective. It is crucial to determine the optimal solvent system through thin-layer chromatography (TLC) before performing the column.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, if the compound is a solid, recrystallization is an excellent and often preferred method for purification, as it can yield highly pure crystalline material and avoids potential degradation on silica gel.[6][7][8] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q5: Should I use a protecting group for the terminal alkyne during synthesis and purification?
A5: Using a protecting group, such as a trialkylsilyl group (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)), for the terminal alkyne is a common and often advantageous strategy.[9][10] This can prevent the formation of homocoupled diynes during the Sonogashira reaction and increase the stability of the molecule. The protecting group is then removed in a subsequent step. While this adds a step to the synthesis, it can significantly simplify purification.
Troubleshooting Guides
Problem 1: My compound is decomposing on the silica gel column.
| Symptom | Possible Cause | Suggested Solution |
| Streaking on TLC plate. | Compound is sensitive to the acidic nature of silica gel. | Perform a 2D TLC to confirm decomposition. If confirmed, neutralize the silica gel by pre-eluting the column with a solvent system containing 1-3% triethylamine. Alternatively, use a different stationary phase like neutral alumina.[4][5] |
| Multiple spots on TLC from a single collected fraction. | On-column reaction or degradation. | Minimize the time the compound spends on the column by using a faster flow rate and an optimized solvent gradient. Consider switching to a different purification method like recrystallization. |
| No product is recovered from the column. | The compound has irreversibly adsorbed to or completely decomposed on the silica gel. | Test for silica stability before running a column. If unstable, use a different purification technique. If the compound is highly polar, it may require a very polar eluent (e.g., with methanol and a small amount of ammonium hydroxide) to elute. |
Problem 2: I am unable to separate my product from a close-running impurity.
| Symptom | Possible Cause | Suggested Solution |
| Overlapping spots on TLC. | Impurity has a very similar polarity to the desired product. | Optimize the solvent system for TLC to achieve better separation. Try different solvent combinations. For flash chromatography, use a shallow gradient of the eluting solvent. High-performance flash chromatography with smaller particle size silica may also improve resolution. |
| Co-elution of product and a diyne impurity. | The homocoupled diyne is a common byproduct of Sonogashira reactions and can have similar polarity. | If separation by chromatography is difficult, consider using a protecting group for the alkyne in the synthesis to prevent diyne formation. If the product is already synthesized, explore recrystallization, which can sometimes effectively separate compounds with different crystal packing abilities. |
Problem 3: The compound will not crystallize during recrystallization.
| Symptom | Possible Cause | Suggested Solution |
| The solution becomes cloudy or an oil forms upon cooling. | The compound is "oiling out" instead of crystallizing. This can happen if the solution is too concentrated or cools too quickly. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| The compound remains in solution even after cooling. | The solvent is too good at dissolving the compound even at low temperatures, or the solution is not saturated. | Try a different solvent or a co-solvent system. You can add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution to induce precipitation. Alternatively, you can try to concentrate the solution by slowly evaporating some of the solvent. |
Data Presentation
Table 1: Typical Flash Chromatography Conditions for Pyrrolopyridine Derivatives
| Stationary Phase | Solvent System (v/v) | Compound Type | Reference |
| Silica Gel | Ethyl Acetate / n-Pentane | Substituted 1H-pyrrolo[2,3-b]pyridines | General practice |
| Silica Gel | Dichloromethane / Methanol | Polar substituted pyrrolopyridines | General practice |
| Silica Gel | Ethyl Acetate / Hexane | Aromatic alkynyl silanes | [11] |
| Deactivated Silica Gel | Hexane / Ethyl Acetate with 1-3% Triethylamine | Acid-sensitive compounds | [4] |
Note: These are starting points. The optimal conditions must be determined experimentally for this compound.
Table 2: Common Solvents for Recrystallization of Aromatic Heterocycles
| Solvent | Properties | Typical Compound Characteristics |
| Ethanol / Water | Good for moderately polar compounds. | Compounds with hydrogen bond donors/acceptors. |
| Ethyl Acetate / Hexane | Good for compounds of intermediate polarity. | Less polar aromatic compounds. |
| Toluene | For less polar, more rigid molecules. | Aromatic compounds. |
| Isopropanol | Alternative to ethanol with a higher boiling point. | Moderately polar compounds. |
Note: The ideal recrystallization solvent must be determined through small-scale solubility testing.
Experimental Protocols
Protocol 1: Assessing Compound Stability on Silica Gel (2D TLC)
-
Obtain a square TLC plate.
-
In one corner, about 1 cm from the edges, spot a concentrated solution of your crude product.
-
Develop the TLC plate in a suitable solvent system.
-
Remove the plate and thoroughly dry it.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the TLC plate again in the same solvent system.
-
Visualize the plate. If the compound is stable, all spots will lie on the diagonal. The appearance of spots off the diagonal indicates decomposition.[3]
Protocol 2: Purification by Flash Column Chromatography
-
Select the Solvent System: Use TLC to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.35.
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elute the Column: Begin eluting with the starting solvent system, gradually increasing the polarity (gradient elution) if necessary to move the compounds down the column.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Choose a Solvent: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolve the Compound: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool Slowly: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Cooling too quickly can trap impurities.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool in an Ice Bath: Once crystal formation appears complete at room temperature, cool the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the Crystals: Allow the crystals to dry completely before determining the yield and purity.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Purification [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing the In Vivo Stability of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the in vivo instability of this compound derivatives?
A1: The in vivo instability of this class of compounds typically arises from two primary sources:
-
Metabolic Transformation: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core and the 5-ethynyl substituent are susceptible to metabolism by cytochrome P450 (CYP) enzymes, predominantly found in the liver.[1] Common metabolic pathways include oxidation of the pyrrolo[2,3-b]pyridine ring system and metabolism of the ethynyl group.
-
Poor Physicochemical Properties: Many kinase inhibitors, including derivatives of this scaffold, exhibit poor aqueous solubility, which can lead to low absorption and bioavailability, contributing to apparent instability.[2]
Q2: What are the likely metabolic "hot spots" on the this compound scaffold?
A2: Based on known metabolic pathways for related heterocyclic compounds and terminal alkynes, the likely metabolic "hot spots" are:
-
The Pyrrolo[2,3-b]pyridine Ring: This ring system can undergo oxidation at various positions.
-
The Ethynyl Group: The terminal alkyne is susceptible to oxidation by CYP enzymes, which can lead to the formation of various metabolites.[3]
-
Other Substituents: Any other substituents on the core structure can also be sites of metabolic activity.
Q3: How can the metabolic stability of these derivatives be improved?
A3: Several strategies can be employed to enhance metabolic stability:
-
Blocking Metabolic Hot Spots: Introducing metabolically stable groups, such as fluorine atoms, at positions prone to oxidation can prevent metabolic breakdown.
-
Bioisosteric Replacement: Replacing metabolically labile groups with bioisosteres that are more resistant to metabolism can improve stability while maintaining biological activity. For instance, the ethynyl group could be replaced with other small, rigid linkers if it is identified as a primary site of metabolism.
-
Scaffold Hopping: In some cases, modifying the core heterocyclic system while maintaining the key pharmacophoric interactions can lead to improved metabolic profiles.
-
Formulation Strategies: For compounds with poor solubility, formulation approaches such as amorphous solid dispersions, lipid-based formulations, or nanoparticle engineering can improve oral bioavailability and, consequently, in vivo exposure.
Q4: What are common formulation challenges for these compounds?
A4: As many this compound derivatives are kinase inhibitors, they often exhibit poor aqueous solubility. This can lead to challenges in developing oral formulations with adequate bioavailability. Overcoming this requires specialized formulation techniques to enhance dissolution and absorption.[2]
Troubleshooting Guides
Issue 1: Rapid In Vivo Clearance and Low Exposure
Question: My this compound derivative shows good in vitro potency but has very low exposure and a short half-life in vivo. What could be the cause and how can I troubleshoot this?
Answer:
This issue is often indicative of rapid metabolism or poor absorption. Here's a step-by-step troubleshooting guide:
-
Assess Metabolic Stability:
-
In Vitro Metabolic Stability Assay: Conduct an in vitro metabolic stability assay using liver microsomes (human, rat, mouse) to determine the intrinsic clearance of your compound. A high clearance rate suggests rapid metabolism. (See Experimental Protocols section for a detailed methodology).
-
Metabolite Identification: If the in vitro stability is low, perform metabolite identification studies using liver microsomes or hepatocytes to pinpoint the sites of metabolic modification. This will reveal the "hot spots" on your molecule.
-
-
Evaluate Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of your compound at different pH values. Poor solubility can limit absorption.
-
Permeability: Assess the permeability of your compound using an in vitro model such as the Caco-2 permeability assay. Low permeability will also contribute to poor oral absorption.
-
-
Strategies for Improvement:
-
If Rapid Metabolism is the Issue:
-
Structure Modification: Based on the metabolite identification, modify the compound to block the metabolic hot spots. For example, if hydroxylation of an aromatic ring is observed, consider introducing a fluorine atom at that position.
-
Bioisosteric Replacement: If the ethynyl group is a major site of metabolism, consider replacing it with a more stable linker, if tolerated by the pharmacophore.
-
-
If Poor Solubility/Permeability is the Issue:
-
Formulation Development: Explore enabling formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle formulations to improve solubility and dissolution rate.
-
Prodrug Approach: Consider designing a more soluble or permeable prodrug that is converted to the active compound in vivo.
-
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Question: My compound is stable in liver microsomes, but still shows low in vivo exposure. What could be the reason?
Answer:
This scenario suggests that factors other than hepatic metabolism are limiting the in vivo exposure. Consider the following:
-
Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver, such as the intestine, lungs, or kidneys. While liver microsomes are a good primary screen, they don't capture the full picture of in vivo metabolism.
-
Poor Absorption: As mentioned previously, low solubility and/or permeability are common issues that can significantly limit oral bioavailability, even if the compound is metabolically stable.
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump the compound back into the intestinal lumen, reducing its absorption.
-
Instability in Biological Fluids: The compound might be unstable in plasma or gastric fluid.
Troubleshooting Steps:
-
Assess Stability in Other Matrices: Evaluate the stability of your compound in plasma and simulated gastric and intestinal fluids.
-
Caco-2 Bidirectional Permeability Assay: This assay can help determine if your compound is a substrate for efflux transporters. A high efflux ratio (B-A/A-B) is indicative of active efflux.
-
Consider Alternative Routes of Administration: If oral bioavailability is the primary issue, administering the compound via an intravenous (IV) route can help determine its intrinsic clearance and volume of distribution, separating absorption issues from elimination.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for representative 1H-pyrrolo[2,3-b]pyridine derivatives from publicly available information. This data can be used as a benchmark for your own compounds.
Table 1: In Vitro Potency of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line |
| S01 | GSK-3β | 0.35 ± 0.06 | p-tau-Ser396 reduction | SH-SY5Y |
| 31g | JAK1 | Potent (specific value not provided) | Inhibition of HSC migration | Hepatic Stellate Cells |
| Compound 25a | ATM | >700-fold selective over PIKK family | Synergistic antitumor efficacy with irinotecan | HCT116, SW620 |
Data extracted from cited literature.[4][5][6]
Table 2: In Vivo Pharmacokinetic Parameters of a 1H-pyrrolo[2,3-b]pyridine Derivative
| Compound ID | Species | Route of Administration | Oral Bioavailability (%) |
| Compound 25a | Mouse | Oral | 147.6 |
Data for Compound 25a from a study on ATM inhibitors.[6]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the intrinsic clearance of a this compound derivative in vitro.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance compound and a low-clearance compound)
-
Acetonitrile (ACN) with an internal standard for quenching and protein precipitation
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the amount of remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).
-
Visualizations
Logical Workflow for Troubleshooting In Vivo Instability
Caption: Troubleshooting workflow for low in vivo exposure.
Potential Metabolic Pathways
Caption: General metabolic pathways for the scaffold.
JAK-STAT Signaling Pathway
References
- 1. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guides
The scale-up synthesis of this compound, a key intermediate in pharmaceutical development, can present several challenges. The most common route involves a Sonogashira coupling of a 5-halo-1H-pyrrolo[2,3-b]pyridine precursor with a protected alkyne, followed by deprotection. Below is a guide to troubleshoot common issues that may arise during this process.
Diagram of the General Synthetic Workflow
Caption: General Synthetic Workflow
Troubleshooting Table for Sonogashira Coupling and Deprotection
| Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Data/Notes |
| Low or No Conversion in Sonogashira Coupling | 1. Inactive Palladium Catalyst | - Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that is more stable. - Ensure anaerobic conditions to prevent catalyst oxidation. | Catalyst loading is critical and should be optimized. Typical loadings range from 0.1 to 5 mol%. |
| 2. Inactive Copper(I) Co-catalyst | - Use freshly purchased or purified CuI. It should be off-white, not green or brown. - Activate CuI by stirring with a reducing agent (e.g., sodium bisulfite) and washing with diethyl ether before use. | ||
| 3. Impure Solvents or Reagents | - Use anhydrous, degassed solvents (e.g., THF, DMF). - Distill amine bases like triethylamine before use to remove water and other impurities. | Water can negatively impact the catalytic cycle. | |
| 4. Volatilization of Alkyne | - If using a low-boiling alkyne like trimethylsilylacetylene (boiling point ~53°C), perform the reaction in a sealed vessel if heating above its boiling point.[1] | An excess of the alkyne (e.g., 1.5-3 equivalents) is often used to compensate for potential loss.[1] | |
| Formation of Significant Side Products | 1. Homocoupling of the Alkyne (Glaser coupling) | - Ensure rigorous exclusion of oxygen from the reaction mixture. - Consider a copper-free Sonogashira protocol. - Lowering the reaction temperature may reduce homocoupling. | Homocoupling is a common side reaction, especially at elevated temperatures. |
| 2. Dehalogenation of the Starting Material | - Use a milder base or lower the reaction temperature. - Reduce the amount of palladium catalyst. | This can be a competing reaction pathway. | |
| Difficulty in Removing Metal Residues | 1. High Affinity of Product for Palladium/Copper | - After reaction completion, stir the reaction mixture with activated carbon.[2] - Use metal scavengers (e.g., SiliaMetS DMT) to selectively remove residual metals.[2] - Recrystallization of the final product can also be effective. | Residual metal levels are a critical quality attribute for pharmaceutical intermediates. |
| Incomplete Deprotection of the Silyl Group | 1. Insufficient Base or Fluoride Source | - Increase the equivalents of the deprotection reagent (e.g., K2CO3, TBAF). - Increase the reaction time or temperature. | The choice of deprotection conditions depends on the stability of the final product. |
| 2. Degradation of the Product | - If the product is sensitive to strong bases, use milder conditions (e.g., K2CO3 in methanol). - Monitor the reaction closely by TLC or HPLC to avoid over-reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the large-scale synthesis of this compound?
A1: The most common and practical starting material is 5-bromo-1H-pyrrolo[2,3-b]pyridine. It is commercially available and undergoes Sonogashira coupling with good reactivity. 5-iodo-1H-pyrrolo[2,3-b]pyridine can also be used and may exhibit higher reactivity, but it is generally more expensive.
Q2: What are the key safety considerations for scaling up the Sonogashira coupling reaction?
A2: Palladium-catalyzed cross-coupling reactions can be exothermic. It is crucial to perform a thermal hazard assessment before proceeding to a large scale to understand the potential for a runaway reaction. Ensure that the cooling capacity of the reactor is sufficient to control any exotherm. Additionally, proper handling of flammable solvents and pyrophoric reagents (if used) is essential.
Q3: Is it necessary to protect the pyrrole nitrogen of the 7-azaindole ring during the Sonogashira coupling?
A3: While some Sonogashira couplings on 7-azaindoles can proceed without N-protection, it is often advantageous to use a protecting group like benzenesulfonyl (Bs) or 2-(trimethylsilyl)ethoxymethyl (SEM).[3] This can improve solubility, prevent side reactions at the nitrogen, and lead to cleaner reactions with higher yields. However, this adds extra steps for protection and deprotection to the overall synthesis.
Q4: What are the advantages and disadvantages of using a copper-free Sonogashira reaction?
A4:
-
Advantages: Copper-free protocols can prevent the formation of alkyne homocoupling byproducts (Glaser coupling) and simplify the purification process by eliminating the need to remove a second metal.[4]
-
Disadvantages: Copper-free reactions may require higher catalyst loadings, specific ligands, or longer reaction times compared to the traditional copper-co-catalyzed method.
Q5: How can I effectively remove residual palladium and copper to meet pharmaceutical specifications?
A5: A multi-step approach is often necessary. After the reaction, the crude product can be treated with an activated carbon slurry to adsorb a significant portion of the metals.[2] Further purification can be achieved by passing a solution of the product through a cartridge containing a metal scavenger.[2] Finally, recrystallization of the isolated product is a powerful technique for reducing metal content and other impurities.
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine (Precursor)
This protocol is based on the bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
-
Reaction Setup: To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 48% hydrobromic acid (1.02 eq), and dichloromethane. Stir thoroughly to obtain a homogeneous mixture.[5]
-
Bromination: Control the temperature of the reaction mixture at 25-30°C and slowly add a 20% hydrogen peroxide solution dropwise.[5]
-
Quenching: After the reaction is complete (monitored by TLC or HPLC), neutralize the mixture with a saturated aqueous sodium bisulfite solution until the red color of the reaction solution completely disappears.[5]
-
Work-up: Perform a liquid-liquid extraction. Wash the organic phase with water.
-
Isolation: Recover the dichloromethane solvent from the organic phase under reduced pressure to obtain 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[5] This can then be aromatized in a subsequent step if necessary.
Protocol 2: Sonogashira Coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with Trimethylsilylacetylene
This is a general protocol and may require optimization for scale-up.
-
Reaction Setup: To a degassed solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Addition of Alkyne: Degas the reaction mixture again for 5 minutes at room temperature. Then, add trimethylsilylacetylene (1.5-2.0 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60°C until the starting material is consumed (monitor by TLC or HPLC).
-
Work-up: After completion, filter the reaction mixture through a pad of celite to remove insoluble materials. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine.
Protocol 3: Deprotection of 5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: Dissolve 5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in methanol.
-
Deprotection: Add potassium carbonate (2.0-3.0 eq) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Diagram of Troubleshooting Logic for Low Yield in Sonogashira Coupling
References
- 1. reddit.com [reddit.com]
- 2. silicycle.com [silicycle.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Poor Solubility of 1H-pyrrolo[2,3-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 1H-pyrrolo[2,3-b]pyridine compounds, a common hurdle in drug discovery and development. The following sections offer practical guidance and experimental protocols to enhance the solubility and improve the developability of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: Why do many 1H-pyrrolo[2,3-b]pyridine derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of 1H-pyrrolo[2,3-b]pyridine derivatives often stems from their rigid, planar structure and lipophilic nature. The fused aromatic ring system contributes to strong intermolecular interactions in the solid state (high crystal lattice energy), which require significant energy to overcome during dissolution. The presence of a nitrogen atom in the pyridine ring can slightly increase polarity compared to the analogous indole scaffold, which has been shown to improve aqueous solubility in some cases. However, many derivatives, particularly those developed as kinase inhibitors, possess hydrophobic substituents that are necessary for biological activity but concurrently decrease water solubility.
Q2: What are the initial steps I should take when encountering a solubility issue with my 1H-pyrrolo[2,3-b]pyridine compound?
A2: A logical first step is to accurately determine the thermodynamic solubility of your compound in various relevant media, such as water, buffers at different pH values (e.g., pH 2, 6.8, 7.4), and simulated gastric and intestinal fluids. This data will provide a baseline and help in selecting an appropriate solubility enhancement strategy. A general workflow for addressing solubility issues is outlined below.
Caption: General workflow for addressing poor solubility of 1H-pyrrolo[2,3-b]pyridine compounds.
Q3: Which solubility enhancement technique is most suitable for my specific 1H-pyrrolo[2,3-b]pyridine derivative?
A3: The choice of technique depends on the physicochemical properties of your compound, the desired dosage form, and the stage of development. The following decision tree provides a general guide:
Caption: Decision tree for selecting a suitable solubility enhancement strategy.
Troubleshooting Guides
Issue 1: My 1H-pyrrolo[2,3-b]pyridine compound precipitates out of solution upon dilution of a DMSO stock.
Possible Cause & Solution:
-
Cause: The compound has very low aqueous solubility, and the addition of an aqueous medium from a concentrated DMSO stock leads to rapid precipitation (crashing out).
-
Troubleshooting Steps:
-
Reduce Stock Concentration: Use a more dilute DMSO stock solution to minimize the solvent shift effect upon dilution.
-
Use a Cosolvent System: Instead of diluting directly into a purely aqueous buffer, use a mixture of the buffer and a water-miscible organic solvent (e.g., ethanol, polyethylene glycol 400). The final solvent composition should be optimized to maintain the solubility of the compound at the desired concentration.
-
Employ Surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) to the aqueous medium can help to wet the compound particles and prevent immediate precipitation.
-
Consider a Formulation Approach: For in vivo studies, formulating the compound as a nanosuspension, amorphous solid dispersion, or in a cyclodextrin complex can significantly improve its apparent solubility and prevent precipitation upon administration.
-
Issue 2: Salt formation attempts with my basic 1H-pyrrolo[2,3-b]pyridine derivative did not yield a stable, soluble salt.
Possible Cause & Solution:
-
Cause: The basicity (pKa) of the pyridine nitrogen may be too low for the formation of a stable salt with the selected acid. Alternatively, the formed salt may have poor crystal packing, leading to instability or no significant improvement in solubility.
-
Troubleshooting Steps:
-
Screen a Variety of Counter-Ions: Do not limit salt screening to common acids like HCl. Explore a range of pharmaceutically acceptable acids with varying pKa values and structures (e.g., methanesulfonic acid, tartaric acid, citric acid).
-
Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm if a new crystalline salt has been formed or if it is a physical mixture.
-
Evaluate Salt Disproportionation: Assess the stability of the formed salt in aqueous media at different pH values to check for conversion back to the free base.
-
Consider Co-crystals: If salt formation is unsuccessful, co-crystallization with a pharmaceutically acceptable co-former could be a viable alternative to improve solubility.
-
Quantitative Data Summary
The aqueous solubility of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and its isomers is significantly higher than that of the parent indole scaffold. This inherent advantage can be a good starting point for further optimization.
| Compound | Solubility (µg/mL) | Fold Increase vs. Indole | Reference |
| Indole | 16 | - | [1] |
| 4-Azaindole | 932 | 58.3 | [1] |
| 5-Azaindole | 419 | 26.2 | [1] |
| 6-Azaindole | 487 | 30.4 | [1] |
| 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) | 936 | 58.5 | [1] |
| 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine | 36.61 (estimated) | - | [2] |
Note: The solubility of substituted derivatives will vary significantly based on the nature of the substituents.
Key Experimental Protocols
Thermodynamic Solubility Determination
Methodology:
-
Add an excess amount of the 1H-pyrrolo[2,3-b]pyridine compound to a known volume of the test medium (e.g., purified water, 0.1 N HCl, phosphate buffer pH 6.8) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.22 µm PTFE).
-
Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Perform the experiment in triplicate to ensure accuracy.
Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Methodology:
-
Select a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®) and a common solvent that dissolves both the 1H-pyrrolo[2,3-b]pyridine compound and the polymer (e.g., methanol, acetone, dichloromethane).
-
Prepare a solution by dissolving the compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film/powder in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24-48 hours to remove residual solvent.
-
Characterize the resulting solid dispersion for its amorphous nature using XRPD and DSC.
-
Evaluate the dissolution profile of the ASD in a relevant aqueous medium and compare it to the crystalline compound.
Cyclodextrin Inclusion Complexation by Kneading Method
Methodology:
-
Select a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) based on the size of the 1H-pyrrolo[2,3-b]pyridine derivative.
-
In a mortar, place the cyclodextrin and add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1) to form a paste.
-
Gradually add the 1H-pyrrolo[2,3-b]pyridine compound to the paste while triturating continuously for a specified period (e.g., 30-60 minutes).
-
If the mixture becomes too dry, add a few more drops of the hydroalcoholic solution.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterize the formation of the inclusion complex using techniques like DSC, FTIR, and NMR spectroscopy.
-
Determine the solubility and dissolution rate of the complex in a relevant aqueous medium.
Caption: Diagram illustrating cyclodextrin inclusion complexation for solubility enhancement.
This technical support center provides a starting point for addressing the solubility challenges of 1H-pyrrolo[2,3-b]pyridine compounds. For further assistance with specific compounds or complex formulation issues, please consult with a formulation specialist.
References
Technical Support Center: Functionalization of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-ethynyl-7-azaindole).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the functionalization of this compound via common cross-coupling reactions.
Sonogashira Coupling: Troubleshooting Poor Yield and Side Reactions
Question: I am getting a low yield of my desired cross-coupled product in a Sonogashira reaction with this compound, and I observe a significant amount of a byproduct. What is happening and how can I fix it?
Answer: A common issue in Sonogashira coupling of terminal alkynes is the formation of a homocoupled dimer, a side reaction known as Glaser or Hay coupling.[1][2] This occurs when the terminal alkyne reacts with itself instead of the aryl halide. Several factors can contribute to this, including the presence of oxygen and the choice of catalyst and reaction conditions.
Troubleshooting Steps:
-
Deoxygenate Rigorously: The Glaser homocoupling is an oxidative process.[3] Ensure your solvent and reaction mixture are thoroughly deoxygenated by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Performing the reaction under a positive pressure of an inert gas can also be beneficial. Some studies suggest that an atmosphere of hydrogen gas diluted with nitrogen or argon can significantly reduce homocoupling.[2]
-
Optimize Catalyst System:
-
Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used. Ensure the quality of your catalyst, as degradation can lead to the formation of palladium black and reduced activity.[4]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a standard co-catalyst. However, its presence can sometimes promote homocoupling.[5] If homocoupling is a major issue, consider a copper-free Sonogashira protocol.
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the reaction outcome. For nitrogen-rich heterocycles, ligands like XPhos and SPhos have shown good results in related cross-coupling reactions.[6]
-
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. While some Sonogashira reactions are run at elevated temperatures, starting with room temperature or slightly above (e.g., 50 °C) is advisable, especially if the alkyne is volatile.[4]
-
Choice of Base and Solvent:
-
Base: Triethylamine (Et₃N) is a common base. Ensure it is dry and of high purity, as impurities can affect catalyst activity. Distilling the amine base before use can sometimes resolve issues.[4] Other bases like piperidine or diisopropylethylamine (DIPEA) can also be explored.
-
Solvent: THF and DMF are common solvents. Anhydrous conditions are generally preferred. Some anecdotal evidence suggests that THF might promote the formation of palladium black, so switching to a different solvent like DMF or performing the reaction in neat amine could be beneficial.[4]
-
-
Use of a Reducing Agent: The addition of a reducing agent can help prevent the oxidation of the Cu(I) catalyst, which is implicated in the Glaser coupling mechanism.[7]
Summary of Conditions to Minimize Homocoupling:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen), consider H₂/N₂ mix | Prevents oxidative homocoupling (Glaser coupling)[2][3] |
| Catalyst | High-quality Pd catalyst, consider copper-free conditions | Minimizes side reactions and ensures high catalytic activity[4][5] |
| Temperature | Start at room temperature or slightly elevated (e.g., 50 °C) | Reduces the rate of side reactions[4] |
| Base | High-purity, dry amine (e.g., distilled Et₃N) | Impurities can deactivate the catalyst[4] |
| Additives | Consider adding a reducing agent | Prevents oxidation of Cu(I) to Cu(II), which promotes homocoupling[7] |
Suzuki Coupling: Addressing Low Yields and Protodeborylation
Question: My Suzuki coupling reaction of a 5-halo-1H-pyrrolo[2,3-b]pyridine with a boronic acid is giving a low yield of the desired biaryl product. What are the likely causes and solutions?
Answer: Low yields in Suzuki couplings involving nitrogen-containing heterocycles can be due to several factors, including catalyst inhibition by the nitrogen lone pair, catalyst decomposition, and side reactions of the boronic acid, such as protodeborylation.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
The nitrogen atom in the azaindole ring can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can promote the desired cross-coupling and prevent catalyst inhibition.[6]
-
Pre-catalysts, where the active Pd(0) species is generated in situ, can also be more effective.[6]
-
-
Choice of Base and Solvent System:
-
A common issue is the degradation of the boronic acid (protodeborylation), which is often base-mediated. The choice of base is therefore critical. Strong bases like K₃PO₄ are often effective for these types of substrates.[6]
-
A mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water) is typically used. The aqueous phase is necessary for the transmetalation step.
-
-
Protecting Group Strategy:
-
While Suzuki coupling can be performed on unprotected azaindoles, N-protection can sometimes improve yields by preventing catalyst inhibition.[6] However, the protecting group must be chosen carefully to avoid complications during deprotection.
-
-
Boronic Acid/Ester Quality:
-
Boronic acids can be unstable and prone to dehydration to form cyclic anhydrides (boroxines) or degradation. Using freshly prepared or high-purity boronic acids is recommended. Alternatively, more stable boronic esters (e.g., pinacol esters) can be used.[8]
-
Optimized Conditions for Suzuki Coupling of Azaindoles:
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (XPhos, SPhos) | Overcomes catalyst inhibition by the heterocyclic nitrogen[6] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective for nitrogen-rich heterocycles and can minimize protodeborylation[1][6] |
| Solvent | Dioxane/H₂O or Toluene/Ethanol/H₂O | Aqueous mixture facilitates the transmetalation step[1][6] |
| Temperature | 60-100 °C | Reaction temperature may need to be optimized for specific substrates[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in Sonogashira couplings of this compound?
A1: The most prevalent side reaction is the oxidative homocoupling of the alkyne, known as the Glaser or Hay coupling, which results in the formation of a 1,3-diyne (dimer).[1][2] This side product can be minimized by rigorously excluding oxygen, using a copper-free catalyst system, or adding a reducing agent.[2][5][7]
Q2: Do I need to protect the nitrogen of the pyrrole ring in this compound before performing cross-coupling reactions?
A2: It depends on the specific reaction and conditions. For Suzuki couplings, while reactions can proceed with the unprotected NH, protection can sometimes improve yields by preventing the nitrogen from interfering with the palladium catalyst.[6] In Sonogashira reactions, the need for protection is also substrate-dependent. However, it's important to choose a protecting group that can be removed without causing side reactions. For instance, SEM (2-(trimethylsilyl)ethoxymethyl) group deprotection can be challenging and lead to the formation of side products due to the release of formaldehyde.[9]
Q3: I am performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with this compound. What are potential issues?
A3: While CuAAC is generally a very robust reaction, potential issues include:
-
Poor solubility of the azaindole starting material or the triazole product.
-
Copper-mediated side reactions , although less common than in Sonogashira couplings.
-
Incomplete reaction , which can be addressed by increasing the concentration of reactants or gently heating the reaction.[10]
-
The use of a silyl protecting group on the alkyne during synthesis can lead to partial hydration and conversion to an acetyl side-product upon deprotection.[10]
Q4: My SEM-deprotection of a functionalized 1H-pyrrolo[2,3-b]pyridine derivative is giving multiple byproducts. What is happening?
A4: The deprotection of an SEM group often proceeds under acidic conditions, which can release formaldehyde. This formaldehyde can then react with the electron-rich azaindole core, leading to various side products, including the formation of tricyclic eight-membered rings.[9] Optimizing the deprotection conditions (e.g., temperature, reaction time, and acidic reagent) is crucial to minimize these side reactions.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
To a Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed solvent (e.g., THF or DMF) and degassed triethylamine (2.0 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling of a 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivative
This protocol is adapted for nitrogen-rich heterocycles and may require optimization.
-
To a reaction vessel, add the 5-bromo-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq.), the boronic acid or boronic ester (1.5 eq.), K₃PO₄ (2.0 eq.), and the palladium catalyst system (e.g., Pd₂(dba)₃ (0.02 eq.) and SPhos (0.04 eq.)).
-
Evacuate and backfill the vessel with argon or nitrogen.
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on protecting group strategies for the synthesis of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the pyrrole N-H of 1H-pyrrolo[2,3-b]pyridine?
The most frequently employed protecting groups for the N-1 position of 7-azaindole are sulfonyl groups (e.g., tosyl, Ts), carbamates (e.g., tert-butyloxycarbonyl, Boc), and silyl ethers (e.g., 2-(trimethylsilyl)ethoxymethyl, SEM).[1][2][3] The choice depends on the desired stability towards downstream reaction conditions and the ease of removal.
-
Tosyl (Ts): Offers high stability, making it suitable for reactions like C-H functionalization.[1][4]
-
Boc (tert-butyloxycarbonyl): Widely used due to its straightforward introduction and mild, acidic cleavage conditions.[3][5]
-
SEM (2-(trimethylsilyl)ethoxymethyl): Can serve a dual role as a protecting and activating group but its removal can sometimes be challenging.[2][6]
-
TIPS (Triisopropylsilyl): A bulky silyl group used to sterically hinder and prevent reactions at specific sites, such as lithiation at the C-2 position.[3]
Q2: How can I achieve selective protection of the pyrrole nitrogen (N-1) over the pyridine nitrogen (N-7)?
The pyrrole nitrogen (N-1) is significantly more nucleophilic than the pyridine nitrogen (N-7). In most cases, reaction with an electrophilic protecting group precursor under standard basic conditions (e.g., NaH, K₂CO₃) will selectively yield the N-1 protected product. Steric hindrance around the N-7 position further favors N-1 protection. However, forcing conditions or highly reactive electrophiles can lead to a mixture of N-1 and N-7 protected isomers, or even di-protection.
Q3: When should I consider protecting the pyridine nitrogen (N-7)?
Protection of the pyridine nitrogen is generally avoided unless necessary. It should be considered under specific circumstances:
-
To increase solubility: N-oxides of the pyridine ring can be used to modify solubility and reactivity.
-
To alter electronic properties: An N-oxide can activate the pyridine ring for certain transformations like direct arylation.[7]
-
To prevent undesired coordination: In metal-catalyzed reactions, the pyridine nitrogen can act as a ligand, potentially interfering with the catalyst. N-protection can mitigate this effect.
Q4: What are orthogonal protecting groups and how can they be applied to a 7-azaindole synthesis?
Orthogonal protecting groups are distinct groups that can be removed under specific conditions without affecting others in the molecule.[8] This strategy is crucial for complex, multi-step syntheses. For a 7-azaindole derivative with multiple reactive sites (e.g., another amine or a hydroxyl group), one could:
-
Protect the 7-azaindole N-1 position with an acid-labile Boc group.
-
Protect a hydroxyl group elsewhere in the molecule with a fluoride-labile silyl ether (e.g., TBS).
-
Protect another amine with a base-labile Fmoc group.
This allows for the selective deprotection and functionalization of each position in any desired order.[8][9]
Troubleshooting Guides
Problem: Low yield during N-1 protection reaction.
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure the base used (e.g., NaH) is fresh and active. Increase the equivalents of base slightly (e.g., 1.1-1.2 eq.). Allow sufficient time for the deprotonation to complete before adding the electrophile. |
| Degradation of Reagents | Use freshly distilled solvents (e.g., DMF, THF). Ensure the protecting group precursor (e.g., Boc₂O, SEM-Cl) has not degraded. |
| Side Reactions | Complex side reactions, including dimerization of the starting material, can occur with strong bases like LDA.[10] Consider using a milder base such as K₂CO₃ or Cs₂CO₃. Run the reaction at a lower temperature to minimize side product formation. |
| Difficult Substrate | If the 7-azaindole core is substituted with strong electron-withdrawing groups, the N-1 proton will be more acidic but the resulting anion may be less reactive. A stronger, non-nucleophilic base might be required. |
Problem: Unwanted protection at the pyridine nitrogen (N-7).
| Potential Cause | Suggested Solution |
| Reaction Conditions Too Harsh | High temperatures or an excess of a highly reactive electrophile can lead to a loss of selectivity. Reduce the reaction temperature and use stoichiometric amounts of the protecting group reagent. |
| Incorrect Base | A very strong base might generate a di-anion, leading to di-protection. Use a milder base like Na₂CO₃ or a hindered base like DBU. |
| Isomer Separation Issues | The N-1 and N-7 isomers can sometimes be difficult to separate via column chromatography. Try optimizing your mobile phase or consider recrystallization to isolate the desired N-1 isomer. |
Problem: Difficulty removing the SEM protecting group.
The deprotection of SEM can be problematic, sometimes leading to the formation of side products due to the release of formaldehyde during the reaction.[2]
| Potential Cause | Suggested Solution |
| Ineffective Fluoride Source | Ensure your TBAF solution is anhydrous if required by the substrate. For stubborn cases, heating under microwave irradiation with a TBAF-SiO₂ system may be effective.[11] |
| Acid-Labile Substrate | If standard acidic conditions (e.g., HCl) are too harsh, try milder Lewis acids or buffered acidic conditions. |
| Formaldehyde-Mediated Side Reactions | The release of formaldehyde can lead to dimerization or the formation of complex tricyclic byproducts.[2] Include a formaldehyde scavenger in the reaction mixture. If issues persist, consider choosing a different protecting group for your synthetic route. |
Problem: The tosyl (Ts) group is difficult to cleave.
The tosyl group is known for its high stability, which makes its removal challenging.
| Potential Cause | Suggested Solution |
| Insufficiently Strong Basic Conditions | Standard hydrolysis with NaOH or KOH may be slow. Consider using stronger conditions, such as refluxing with a higher concentration of base or using alternative reagents like magnesium in methanol or sodium amalgam. |
| Low Yields Reported | Very low yields have been reported for the base-mediated removal of a tosyl group from certain 7-azaindole derivatives.[3] It is critical to perform small-scale test reactions to optimize conditions before committing large amounts of material. |
| Protecting Group Incompatibility | If harsh deprotection conditions are incompatible with other functional groups in your molecule, the Ts group may not be the appropriate choice. Re-evaluate your protecting group strategy early in the synthesis design. |
Data Presentation
Table 1: Comparison of Common N-1 Protecting Groups for 7-Azaindole
| Protecting Group | Protection Reagents & Conditions | Stability | Common Deprotection Conditions |
| Boc | Boc₂O, DMAP, CH₂Cl₂; or Boc₂O, NaH, DMF | Stable to base, hydrogenolysis, nucleophiles.[5] | Strong acid (TFA, HCl).[12] |
| Ts | TsCl, Pyridine; or TsCl, NaH, DMF | Stable to strong acid, mild base, many oxidizing/reducing agents.[1] | Strong base (refluxing NaOH); Reductive cleavage (Mg/MeOH).[3] |
| SEM | SEM-Cl, NaH, DMF at 0 °C.[13] | Stable to bases, reductants, organometallics, mild acids.[13] | Fluoride sources (TBAF); Strong acid (HCl).[2][11] |
| TIPS | TIPS-Cl, Imidazole, DMF | Stable to bases, organometallics. Labile to acid and fluoride. | Fluoride sources (TBAF).[3] |
Experimental Protocols
Protocol 1: Boc Protection of 7-Azaindole at the N-1 Position
-
Preparation: To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Addition of Reagent: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield N-1-Boc-7-azaindole.
Protocol 2: SEM Protection of 7-Azaindole at the N-1 Position
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane to remove the oil, then carefully decant the hexane. Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Deprotonation: Stir the mixture at 0 °C for 1 hour to ensure complete formation of the anion.
-
Addition of Reagent: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 10-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.[13]
Protocol 3: Acid-Mediated Deprotection of N-1-Boc-7-Azaindole
-
Reaction Setup: Dissolve N-1-Boc-7-azaindole (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid. Dry the organic layer, concentrate, and if necessary, purify by chromatography to obtain the deprotected 1H-pyrrolo[2,3-b]pyridine.
Visualizations
Caption: Decision tree for selecting an N-1 protecting group.
Caption: Workflow for selective N-1 protection of 7-azaindole.
Caption: Troubleshooting flowchart for a failed N-protection reaction.
References
- 1. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. biosynth.com [biosynth.com]
- 10. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. total-synthesis.com [total-synthesis.com]
Degradation pathways of the pyrrolo[2,3-b]pyridine core under biological conditions
Welcome to the technical support center for researchers working with the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This resource provides answers to frequently asked questions and troubleshooting guidance for common experimental challenges related to the biological degradation of this important heterocyclic core.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for the pyrrolo[2,3-b]pyridine core under biological conditions?
A1: The pyrrolo[2,3-b]pyridine core is subject to both Phase I and Phase II metabolic transformations.
-
Phase I Metabolism: The most common pathways involve oxidative reactions. These are primarily catalyzed by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[1][2][3] Key reactions include:
-
Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic rings. Oxidation at the 2-position of the 7-azaindole ring has been specifically noted.[1]
-
Oxidation: Can occur at various positions on the core or on substituent groups.
-
Amide Hydrolysis: If the core is substituted with an amide group, this bond can be cleaved.[4]
-
Hydrolytic Defluorination: For derivatives containing fluorine atoms, this is a possible metabolic route.[4]
-
-
Phase II Metabolism: Following Phase I reactions, the modified compounds can undergo conjugation to increase their water solubility for excretion.[5] Common Phase II reactions include:
Q2: Which specific enzymes are the main drivers of pyrrolo[2,3-b]pyridine degradation?
A2: Two main classes of enzymes are responsible:
-
Cytochrome P450 (CYP) enzymes: Located primarily in liver microsomes, these enzymes catalyze a wide range of oxidative reactions.[2][7] The specific isoforms involved (e.g., CYP3A4, CYP2D6) can vary depending on the compound's structure.
-
Aldehyde Oxidase (AO): This cytosolic enzyme is increasingly recognized for its role in drug metabolism.[1] It is particularly important for heterocyclic rings containing nitrogen and can be a major pathway for degradation, especially for compounds that are stable to CYP-mediated metabolism.[1]
Q3: My pyrrolo[2,3-b]pyridine derivative shows poor metabolic stability. What strategies can I use to improve it?
A3: Improving metabolic stability often involves blocking or reducing the susceptibility of the molecule to enzymatic attack. Consider the following strategies:
-
Block Metabolic Hotspots: Identify the primary site of metabolism (metabolic "hotspot") and modify the structure at that position. For example, if oxidation at the 2-position is a problem, introducing a substituent at that position can block AO-mediated metabolism.[1]
-
Introduce Electron-Withdrawing Groups: These groups can decrease the electron density of the aromatic system, sometimes making it less susceptible to oxidative metabolism.
-
Bioisosteric Replacement: Replacing a metabolically labile part of the molecule with a more stable group can enhance stability. For instance, replacing an indole ring with a 7-azaindole moiety has been shown in some cases to improve metabolic stability and solubility.[8]
-
Deuteration: Replacing hydrogen atoms with deuterium at a site of metabolism can slow the rate of bond cleavage (the "kinetic isotope effect"), thereby reducing the rate of metabolism.
Q4: What are the expected metabolites of a 7-azaindole derivative in an in vitro assay?
A4: When incubating a 7-azaindole derivative in human liver microsomes or hepatocytes, you should primarily look for Phase I metabolites. The most common metabolites are formed through hydroxylation, amide hydrolysis, and hydrolytic defluorination.[4] In many cases, the parent compound may still be the most abundant species detected in urine samples from in vivo studies.[4] It is also crucial to consider metabolites formed by AO, such as the 2-hydroxy-7-azaindole, which will be more prevalent in cytosolic or hepatocyte incubations than in microsomal ones.[1]
Troubleshooting Guides
Problem 1: My compound is rapidly degraded in human liver cytosol but appears stable in human liver microsomes (HLM).
-
Probable Cause: This differential stability strongly suggests metabolism by a cytosolic enzyme. The most likely candidate is Aldehyde Oxidase (AO), which is present in the cytosol but not in microsomes.[1]
-
Troubleshooting Steps:
-
Confirm AO Involvement: Perform a cytosolic stability assay and include a known AO inhibitor (e.g., hydralazine, raloxifene). A significant decrease in degradation in the presence of the inhibitor confirms the role of AO.
-
Identify the Metabolite: Use high-resolution LC-MS/MS to identify the structure of the metabolite. For 7-azaindole cores, oxidation at the 2-position is a common AO-mediated pathway.[1]
-
Structural Modification: To mitigate this degradation, consider chemical modifications to block the site of AO metabolism. Substituting the 2-position of the 7-azaindole ring has been shown to be an effective strategy.[1]
-
Problem 2: The in vivo metabolite profile of my compound is different from what I observed in my in vitro (HLM, hepatocytes) assays.
-
Probable Cause: Several factors can lead to discrepancies between in vitro and in vivo results:
-
Gut Microbiota Metabolism: The compound may be metabolized by bacteria in the gut before absorption.
-
Extrahepatic Metabolism: Metabolism may be occurring in other tissues besides the liver (e.g., intestine, kidney, lung).
-
Phase II Metabolism: In vivo, Phase II conjugation reactions might be more extensive, leading to metabolites not readily formed in standard in vitro incubations.
-
-
Troubleshooting Steps:
-
Analyze Fecal Samples: To investigate the role of gut microbiota, analyze fecal samples for unique metabolites.
-
Use Tissue Homogenates: Conduct in vitro stability assays with tissue homogenates from other organs (e.g., intestine S9 fractions) to check for extrahepatic metabolism.
-
Include UDPGA and PAPS: Ensure your hepatocyte or HLM assays are supplemented with the necessary cofactors for Phase II reactions (UDPGA for glucuronidation, PAPS for sulfation) if you suspect these pathways are significant.
-
Quantitative Data on Metabolic Stability
The metabolic stability of pyrrolo[2,3-b]pyridine derivatives can vary significantly based on their substitution patterns. The following table summarizes representative stability data from the literature.
| Compound Class | In Vitro System | Parameter | Value | Reference |
| Pyrrolo[3,4-c]pyridine derivative 8a | Rat Liver Microsomes (RLM) | CLint | 84 µL/min/mg | [9][10] |
| Pyrrolo[3,4-c]pyridine derivative 8a | Human Liver Microsomes (HLM) | CLint | 29 µL/min/mg | [10] |
| Pyrrolo[2,3-b]pyridine-3-one derivative 25 | Human Liver Microsomes (HLM) | t½ | 62.0 min | [11] |
| Indole vs. Azaindole Analogs | Human Liver Microsomes (HLM) | t½ | > 100 min (7-azaindole) vs. 20.6 min (indole) | [8] |
CLint: Intrinsic Clearance; t½: Half-life
Experimental Protocols
Protocol 1: Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the rate of Phase I metabolism of a pyrrolo[2,3-b]pyridine derivative.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
Acetonitrile (ACN) with internal standard (for quenching)
-
Control compounds (e.g., a high-turnover and a low-turnover compound)
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM.
-
Pre-incubation (Compound): Add the test compound to the master mix to achieve a final concentration of 1 µM. Pre-incubate for 10 minutes at 37°C in a shaking water bath.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube or well containing ice-cold ACN with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the degradation rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Cytosolic Stability Assay for Aldehyde Oxidase (AO) Metabolism
Objective: To assess the contribution of AO to the metabolism of a pyrrolo[2,3-b]pyridine derivative.
Materials:
-
Same as Protocol 1, but replace HLM with pooled Human Liver Cytosol (20 mg/mL).
-
Aldehyde Oxidase inhibitor (e.g., hydralazine, 10 mM stock).
-
No NADPH is required for this assay.
Procedure:
-
Set up Reactions: Prepare two sets of reactions: one with the test compound and one with the test compound plus the AO inhibitor (e.g., final concentration of 10 µM hydralazine).
-
Pre-incubation: Add the test compound (and inhibitor) to the cytosol/buffer mix. Pre-incubate for 10 minutes at 37°C.
-
Initiate and Sample: Since no cofactor is needed for AO, the T=0 time point is taken immediately after the pre-incubation. Continue to take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench and Analyze: Follow steps 5-8 from Protocol 1.
-
Compare Results: Compare the degradation rate of the test compound in the presence and absence of the AO inhibitor. A significant reduction in degradation confirms metabolism by AO.
Visualizations
Caption: Key Phase I and Phase II metabolic pathways for the pyrrolo[2,3-b]pyridine core.
Caption: Decision tree for troubleshooting high in vivo clearance of a compound.
Caption: General workflow for assessing the metabolic profile of a new compound.
References
- 1. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: 5-ethynyl-1H-pyrrolo[2,3-b]pyridine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall developability. This guide provides an objective comparison of the emerging 5-ethynyl-1H-pyrrolo[2,3-b]pyridine scaffold against established and widely used kinase inhibitor frameworks, including quinazoline, pyrimidine, and indole. By presenting key performance data, detailed experimental methodologies, and visual representations of relevant signaling pathways, this document aims to equip researchers with the information necessary to make informed decisions in their drug discovery programs.
The Rise of this compound
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has garnered significant attention as a "privileged" scaffold in medicinal chemistry. Its bicyclic structure serves as a bioisostere of purine, enabling it to effectively mimic the adenine ring of ATP and bind to the hinge region of kinase active sites. The introduction of an ethynyl group at the 5-position can provide a vector for further chemical modification and may enhance binding affinity through interactions with the protein. Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Traf2- and Nck-interacting kinase (TNIK), and Colony-Stimulating Factor 1 Receptor (CSF1R).
Comparative Analysis of Kinase Inhibitor Scaffolds
To provide a clear comparison, the following tables summarize the in vitro potency (IC50 values) of representative kinase inhibitors from each scaffold class against key kinase targets. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential differences in assay conditions.
Table 1: Comparison of Inhibitor Potency against Fibroblast Growth Factor Receptors (FGFRs)
| Scaffold | Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h | 7 | 9 | 25 | 712 | [1] |
| Quinazoline | Dovitinib | 8 | 1 | 2 | 33 | |
| Pyrimidine | Infigratinib (BGJ398) | 1 | 0.9 | 1.2 | 60 | [2] |
| Indole | - | - | - | - | - |
Table 2: Comparison of Inhibitor Potency against Traf2- and Nck-interacting kinase (TNIK)
| Scaffold | Compound | TNIK IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Unnamed Derivative | <1 | [1][3] |
| Quinazoline | NCB-0846 | 21 | [4] |
| Pyrimidine | - | - | |
| Indole | - | - |
Table 3: Comparison of Inhibitor Potency against Colony-Stimulating Factor 1 Receptor (CSF1R)
| Scaffold | Compound | CSF1R IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Pexidartinib (PLX3397) | 13 | [5] |
| Quinazoline | - | - | |
| Pyrimidine | - | - | |
| Imidazopyridine | Sotuletinib (BLZ945) | 1 | [5] |
| Indole | - | - |
Note: Data for quinazoline, pyrimidine and indole-based CSF1R inhibitors with directly comparable potency was not as prevalent in the initial search, with Pexidartinib representing the pyrrolopyridine class. Sotuletinib, with an imidazopyridine core, is included for context as a potent CSF1R inhibitor.
Key Signaling Pathways
Understanding the signaling context of the targeted kinases is crucial for rational drug design and for predicting the potential downstream effects of their inhibition. The following diagrams, generated using Graphviz, illustrate the signaling pathways for FGFR, TNIK, and CSF1R.
Caption: Simplified FGFR Signaling Pathway.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of Pyrrolo[2,3-b]pyridine-Based Inhibitors: A Comparative Guide
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use. Its ability to form key hydrogen bonds within the ATP-binding site of kinases has made it a popular starting point for the design of potent and selective inhibitors. While the user's query specifically requested information on "5-ethynyl-1H-pyrrolo[2,3-b]pyridine" based inhibitors, a comprehensive search of publicly available scientific literature and databases did not yield specific examples of this subclass with detailed off-target profiling data.
Therefore, this guide will focus on the broader class of well-characterized 1H-pyrrolo[2,3-b]pyridine-based inhibitors, providing a comparative analysis of their off-target effects. We will examine representative inhibitors targeting three distinct kinase families: TRAF2- and NCK-interacting kinase (TNIK), Janus Kinase 1 (JAK1), and Fibroblast Growth Factor Receptor (FGFR). This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the selectivity profiles of these compounds and the methodologies used to assess them.
Comparative Analysis of Off-Target Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. Kinome-wide screening is a powerful tool to assess the off-target interactions of a compound. Below are the selectivity profiles for representative 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
TNIK Inhibitor: NCB-0846
NCB-0846 is a potent and selective inhibitor of TNIK, a key regulator of the Wnt signaling pathway. While it is highly selective for TNIK, it does exhibit inhibitory activity against a small number of other kinases at higher concentrations.
| Target | IC50 (nM) | % Inhibition @ 100 nM | Kinase Family |
| TNIK | 21 | >95% | STE |
| FLT3 | >100 | >80% | Tyrosine Kinase |
| JAK3 | >100 | >80% | Tyrosine Kinase |
| PDGFRα | >100 | >80% | Tyrosine Kinase |
| TRKA | >100 | >80% | Tyrosine Kinase |
| CDK2/CycA2 | >100 | >80% | CMGC |
| HGK (MAP4K4) | >100 | >80% | STE |
Data synthesized from multiple sources.
JAK1-Selective Inhibitor: Compound 38a
A series of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as JAK1-selective inhibitors. Compound 38a, the (S,S)-enantiomer of a lead compound, demonstrates excellent potency for JAK1 and selectivity over other JAK family members.
| Target | IC50 (nM) | Selectivity (fold vs. JAK1) | Kinase Family |
| JAK1 | 2.5 | - | Tyrosine Kinase |
| JAK2 | 150 | 60 | Tyrosine Kinase |
| JAK3 | 280 | 112 | Tyrosine Kinase |
| TYK2 | 180 | 72 | Tyrosine Kinase |
Data derived from a study on JAK1-selective inhibitors.
FGFR Inhibitor: Compound 4h
A class of 1H-pyrrolo[2,3-b]pyridine derivatives has been identified as potent inhibitors of FGFRs. Compound 4h shows potent activity against FGFR1, 2, and 3.
| Target | IC50 (nM) | Kinase Family |
| FGFR1 | 7 | Tyrosine Kinase |
| FGFR2 | 9 | Tyrosine Kinase |
| FGFR3 | 25 | Tyrosine Kinase |
| FGFR4 | 712 | Tyrosine Kinase |
Data from a study on potent FGFR inhibitors.
Comparison with Alternative Inhibitors
The selectivity of these pyrrolo[2,3-b]pyridine-based inhibitors can be contextualized by comparing them to other inhibitors targeting the same kinases but with different scaffolds.
| Target | Pyrrolo[2,3-b]pyridine Inhibitor | Alternative Inhibitor | Alternative Inhibitor Off-Targets |
| TNIK | NCB-0846 | Mebendazole | Broad-spectrum anti-helminthic, targets tubulin polymerization. |
| JAK1 | Compound 38a | Ruxolitinib | JAK2 |
| FGFR | Compound 4h | Dovitinib | VEGFRs, PDGFRs, c-KIT, CSF-1R |
Information compiled from various sources on kinase inhibitor selectivity.
Experimental Protocols
The determination of an inhibitor's off-target profile is achieved through a combination of primary screening across the kinome followed by more detailed secondary assays.
Protocol 1: Kinome-wide Selectivity Profiling (KINOMEscan™)
This method is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.
Principle: The assay measures the amount of a test compound that competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is fused to a T7 phage, and the amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the phage DNA.
Detailed Methodology:
-
Kinase Production: Human kinases are expressed as fusions with T7 bacteriophage.
-
Immobilization of Ligand: A proprietary, broadly selective kinase inhibitor is covalently attached to a solid support.
-
Competition Assay:
-
The kinase-phage fusion protein is incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 10 µM for initial screening).
-
The mixture is allowed to reach equilibrium.
-
-
Wash Step: Unbound kinase-phage and test compound are washed away.
-
Elution and Quantification:
-
The bound kinase-phage is eluted from the solid support.
-
The amount of eluted phage is quantified using qPCR.
-
-
Data Analysis:
-
The amount of kinase bound to the solid support is compared to a DMSO control.
-
Results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound.
-
For hits identified in the primary screen, a dose-response curve is generated to determine the dissociation constant (Kd).
-
Caption: Workflow for kinase inhibitor off-target profiling.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a common method for secondary screening and IC50 determination due to their sensitivity and homogeneous format.
Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the donor (Eu-cryptate) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal upon excitation.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare the 1X enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Dilute the kinase, biotinylated substrate, and ATP to their final desired concentrations in the enzymatic buffer.
-
Prepare serial dilutions of the inhibitor in DMSO, followed by a final dilution in enzymatic buffer.
-
Prepare the detection buffer containing EDTA to stop the reaction, and dilute the Eu-cryptate labeled antibody and streptavidin-XL665.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the inhibitor dilution.
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the biotinylated substrate.
-
Initiate the reaction by adding 4 µL of the ATP solution.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of the premixed detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, with excitation at 320-340 nm and dual emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways
Understanding the signaling pathways in which the primary and off-targets are involved is crucial for predicting the potential physiological consequences of inhibitor treatment.
Wnt/TNIK Signaling Pathway
TNIK is a serine/threonine kinase that acts as a key downstream regulator of the canonical Wnt signaling pathway. It interacts with T-cell factor 4 (TCF4) and β-catenin to activate the transcription of Wnt target genes, which are often implicated in cell proliferation and survival.
Caption: Simplified Wnt/TNIK signaling pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis. JAK1 is a key member of this family.
Caption: Canonical JAK/STAT signaling pathway.
FGFR Signaling Pathway
The FGFR signaling pathway is activated by fibroblast growth factors and is involved in diverse cellular processes such as proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers.
Caption: Key downstream pathways of FGFR signaling.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile starting point for the development of potent kinase inhibitors. While high selectivity for the primary target is often achievable, as demonstrated by the examples of TNIK, JAK1, and FGFR inhibitors, off-target effects are common and require thorough characterization. This guide highlights the importance of comprehensive kinome-wide screening and detailed experimental validation to understand the full pharmacological profile of these inhibitors. For drug development professionals, this information is crucial for anticipating potential side effects and for identifying opportunities for polypharmacology. For researchers, understanding the off-target profile is essential for the accurate interpretation of experimental results and for the selection of the most appropriate chemical tools for their studies.
Selectivity Profiling of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold, an analog of the purine core of ATP, has emerged as a privileged structure in the development of potent kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an attractive starting point for designing selective inhibitors targeting a variety of kinases implicated in diseases such as cancer and inflammatory disorders. This guide provides a comparative overview of the selectivity profiles of 1H-pyrrolo[2,3-b]pyridine-based inhibitors against several key kinase targets, supported by experimental data and detailed protocols.
Data Presentation: Comparative Selectivity of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors
The following tables summarize the inhibitory activity (IC50) of exemplary 1H-pyrrolo[2,3-b]pyridine derivatives against their primary kinase targets and, where available, a broader panel of kinases to illustrate their selectivity.
Table 1: Potency of 1H-pyrrolo[2,3-b]pyridine Derivatives Against Primary Kinase Targets
| Compound ID/Reference | Primary Target | IC50 (nM) | Notes |
| Compound 4h | FGFR1 | 7 | A potent pan-FGFR inhibitor with good ligand efficiency.[1][2] |
| FGFR2 | 9 | [1][2] | |
| FGFR3 | 25 | [1][2] | |
| FGFR4 | 712 | [1][2] | |
| Unnamed TNIK Inhibitor | TNIK | <1 | Several compounds in this series showed potent TNIK inhibition.[3][4] |
| Pyrazolyl-1H-pyrrolo[2,3-b]pyridine 1 | DYRK1A | nanomolar range | A potent and selective DYRK1A inhibitor.[3] |
| Compound 22 | CDK8 | 48.6 | A potent type II CDK8 inhibitor.[5][6] |
| Compound 46 | CDK8 | 57 | A selective CDK8 inhibitor with favorable selectivity across the CDK family.[7][8] |
Table 2: Representative Kinase Selectivity Profile of a Pyrrolopyridine-like Scaffold (Pyrazolopyridine CDK8/19 Inhibitor - Compound 15)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| CDK8 | >99 | 2 |
| CDK19 | >99 | <3 |
| STK16 | >90 | 107 |
| FLT3 (D835V) | >90 | - |
| Other 464 kinases | <90 | >1000 |
Data from a KINOMEscan® binding analysis for compound 15, a pyrazolopyridine inhibitor. This compound demonstrated exceptional kinome selectivity.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of selectivity profiling data. Below are protocols for two common assays used to determine kinase inhibitor potency and selectivity.
ADP-Glo™ Kinase Assay for IC50 Determination
This luminescent ADP detection assay is a widely used method for measuring kinase activity and inhibitor potency.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
1H-pyrrolo[2,3-b]pyridine inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Multi-well plates (white, opaque)
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the 1H-pyrrolo[2,3-b]pyridine inhibitor in the kinase reaction buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the diluted inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent equal to the total volume in the well. This reagent converts the ADP produced to ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Chemoproteomics for Kinase Selectivity Profiling
Chemoproteomics provides a powerful approach to assess the selectivity of kinase inhibitors in a more physiological context by using cell or tissue lysates.
Materials:
-
Cell lines of interest (e.g., cancer cell lines)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
1H-pyrrolo[2,3-b]pyridine inhibitor compound
-
Broad-spectrum kinase inhibitor-immobilized beads (kinobeads)
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation and software for quantitative proteomics
Procedure:
-
Cell Lysis: Harvest and lyse cells to prepare a whole-cell proteome extract.
-
Inhibitor Incubation (Competition Binding): Incubate the cell lysate with increasing concentrations of the free 1H-pyrrolo[2,3-b]pyridine inhibitor.
-
Affinity Enrichment: Add kinobeads to the lysate-inhibitor mixture. Kinases that are not bound by the free inhibitor will bind to the immobilized inhibitors on the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound kinases from the beads.
-
Protein Digestion: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: By comparing the amount of each kinase pulled down at different inhibitor concentrations, a dose-response curve can be generated for each identified kinase, allowing for the determination of their respective binding affinities (e.g., IC50 or Kd). This provides a comprehensive selectivity profile of the inhibitor across a large portion of the expressed kinome.[4][6][9][10]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine inhibitors and a typical experimental workflow for their characterization.
Caption: A generalized workflow for characterizing 1H-pyrrolo[2,3-b]pyridine kinase inhibitors.
Caption: Inhibition of the FGFR signaling cascade by 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: The role of TNIK in the Wnt signaling pathway and its inhibition.
Caption: Involvement of DYRK1A in cell signaling and its inhibition.
Caption: CDK8's role as a transcriptional regulator and its inhibition.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Cross-reactivity studies of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine derivatives
A deep dive into the cross-reactivity of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine and its analogs reveals a landscape of potent kinase inhibition, where achieving high selectivity remains a critical challenge and a key focus of drug discovery efforts. The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its bioisosteric relationship with purines allows it to effectively compete with ATP for binding to the kinase active site.[1] However, this same feature contributes to the potential for cross-reactivity across the human kinome, which comprises over 500 members.[1] This guide provides a comparative analysis of the cross-reactivity profiles of various 1H-pyrrolo[2,3-b]pyridine derivatives, supported by available experimental data.
The versatility of the 7-azaindole core has led to the development of inhibitors for a wide array of kinases, including Traf2 and Nck-interacting kinase (TNIK), Janus kinases (JAKs), and Fibroblast Growth Factor Receptors (FGFRs).[2][3][4][5] While many derivatives exhibit high potency against their primary targets, off-target activity is a common characteristic that requires careful evaluation during drug development.
Kinase Cross-Reactivity Profiles
The following tables summarize the inhibitory activity of various 1H-pyrrolo[2,3-b]pyridine derivatives against their intended targets and a selection of off-targets, where data is available. This data provides a snapshot of the selectivity profile for each compound class.
| Compound Class | Primary Target | IC₅₀ (nM) | Off-Target Kinase | IC₅₀ (nM) | Reference |
| TNIK Inhibitors | TNIK | < 1 | - | - | [2][6] |
| JAK3 Inhibitors | JAK3 | 85 | JAK1 | 230 | [3] |
| JAK2 | 57 | [3] | |||
| TYK2 | 350 | [3] | |||
| FGFR Inhibitors | FGFR1 | 7 | FGFR4 | 712 | [4][5] |
| FGFR2 | 9 | [4][5] | |||
| FGFR3 | 25 | [4][5] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. The absence of data for off-target kinases does not imply a lack of cross-reactivity, but rather that the data was not available in the cited literature.
Experimental Protocols
The determination of kinase inhibition and cross-reactivity is primarily achieved through in vitro enzymatic assays. A generalized workflow for such an assay is described below.
General Kinase Inhibition Assay Protocol
-
Reagents and Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplates (e.g., 384-well)
-
-
Assay Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the kinase in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection reagent and a plate reader.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to a control (no inhibitor).
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway targeted by these inhibitors.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Efficacy of 5-Substituted-1H-pyrrolo[2,3-b]pyridine Derivatives in Xenograft Models: A Comparative Analysis
A comprehensive review of the available preclinical data on the in vivo anti-tumor activity of 5-substituted-1H-pyrrolo[2,3-b]pyridine compounds, commonly known as 7-azaindole derivatives. This guide provides a comparative analysis of their efficacy in xenograft models, details on experimental protocols, and insights into their mechanisms of action.
Initial searches for the specific efficacy of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine compounds in xenograft models did not yield specific published data. However, the broader class of 5-substituted-1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated significant anti-tumor activity in various preclinical cancer models. This guide consolidates the available information on these related compounds to provide a valuable resource for researchers, scientists, and drug development professionals.
Comparative Efficacy in Xenograft Models
The following table summarizes the in vivo efficacy of various 5-substituted-1H-pyrrolo[2,3-b]pyridine derivatives in different cancer xenograft models.
| Compound Class | Specific Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| 7-Azaindole Sulfonamide | Not Specified | HCT116 Xenograft | Colorectal Cancer | Not Specified | Anti-tumor activity observed | [1] |
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivative | Compound 4h | Not Tested in Xenografts | Breast Cancer (in vitro) | N/A | Potent in vitro FGFR inhibitory activity | [2][3] |
| 5-Halogenated-7-azaindolin-2-one Derivative | Compound 13c7 | Not Tested in Xenografts | Multiple (in vitro) | N/A | More active than Sunitinib in vitro against several cell lines | [4] |
Note: Quantitative in vivo data for direct comparison is limited in the public domain for many of these specific compounds. The available information often highlights anti-tumor activity without providing specific percentage of tumor growth inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical studies. Below are generalized experimental protocols for xenograft models as described in the reviewed literature.
General Xenograft Model Protocol
A common workflow for assessing the efficacy of these compounds in xenograft models is as follows:
Caption: Generalized workflow for a xenograft efficacy study.
Key Parameters:
-
Cell Lines: Human cancer cell lines such as HCT116 (colorectal), 4T1 (breast), and others are commonly used.[1][2][3]
-
Animal Models: Immunocompromised mice, typically athymic nude mice, are used to prevent rejection of the human tumor xenograft.
-
Compound Formulation and Administration: Compounds are often formulated in vehicles like a solution of 10% Eudragit and 0.5% Tween80 in an acetate buffer. Administration is commonly performed orally (p.o.) or via intraperitoneal (i.p.) injection.
-
Tumor Measurement: Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess target engagement or immunohistochemistry to observe cellular changes.
Signaling Pathways and Mechanism of Action
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile backbone for targeting various protein kinases involved in cancer progression. The specific signaling pathways inhibited depend on the substitutions on the core structure.
Fibroblast Growth Factor Receptor (FGFR) Signaling
Derivatives with a trifluoromethyl group at the 5-position have been identified as potent inhibitors of the FGFR signaling pathway.[2][3] Abnormal activation of this pathway is implicated in various cancers.
Caption: Inhibition of the FGFR signaling pathway.
Other Targeted Kinases
The versatility of the 7-azaindole scaffold allows for the design of inhibitors targeting a range of kinases, including:
-
DYRK1B and DYRK2: Implicated in the progression of glioblastoma.[1]
-
HDAC6: Targeted by 7-azaindole sulfonamides, showing selectivity over HDAC1 and HDAC2.[1]
-
ATR Kinase: A clinical candidate, AZD6738, with a 7-azaindole core, inhibits ATR kinase.[1]
-
CDK2 and CDK9: 3,5-disubstituted-7-azaindoles have shown activity against these cyclin-dependent kinases.[1]
Conclusion
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Pharmacokinetic Properties of 1H-Pyrrolo[2,3-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Understanding the in vivo pharmacokinetic (PK) properties of analogs based on this scaffold is crucial for the development of effective and safe oral therapeutics. This guide provides a comparative analysis of the in vivo PK profiles of two distinct 1H-pyrrolo[2,3-b]pyridine analogs, an Ataxia Telangiectasia Mutated (ATM) inhibitor and a Janus Kinase 3 (JAK3) inhibitor, supported by experimental data from preclinical studies.
In Vivo Pharmacokinetic Profile Comparison
The following table summarizes the key in vivo pharmacokinetic parameters of two exemplary 1H-pyrrolo[2,3-b]pyridine analogs, Compound 25a (an ATM inhibitor) and Compound 31 (a JAK3 inhibitor). While neither of these compounds features a 5-ethynyl substitution, they represent valuable case studies of highly orally bioavailable molecules from this chemical series.
| Parameter | Compound 25a (ATM Inhibitor)[1][2] | Compound 31 (JAK3 Inhibitor)[3][4] |
| Species | Mice | Rats |
| Dose (Oral) | 10 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 1067 ± 156 | 1300 |
| Tmax (h) | 2.0 ± 0.0 | 4.0 |
| AUC₀₋ₜ (ng·h/mL) | 7062 ± 1124 | 11000 |
| t₁/₂ (h) | 3.4 ± 0.5 | 5.4 |
| Oral Bioavailability (%) | 147.6 | 61 |
| Species | Dogs | |
| Dose (Oral) | 3 mg/kg | |
| Cmax (ng/mL) | 1100 | |
| Tmax (h) | 1.3 | |
| AUC₀₋ₜ (ng·h/mL) | 5000 | |
| t₁/₂ (h) | 3.5 | |
| Oral Bioavailability (%) | 82 | |
| Species | Monkeys | |
| Dose (Oral) | 3 mg/kg | |
| Cmax (ng/mL) | 540 | |
| Tmax (h) | 2.7 | |
| AUC₀₋ₜ (ng·h/mL) | 3200 | |
| t₁/₂ (h) | 4.1 | |
| Oral Bioavailability (%) | 66 |
Signaling Pathway Diagrams
The 1H-pyrrolo[2,3-b]pyridine analogs discussed herein target key signaling pathways implicated in cancer and immune responses.
Caption: ATM Signaling Pathway Inhibition.
Caption: JAK/STAT Signaling Pathway Inhibition.
Experimental Protocols
The following sections detail the methodologies used in the in vivo pharmacokinetic studies of Compound 25a and Compound 31.
Pharmacokinetics of Compound 25a (ATM Inhibitor) in Mice[1][2]
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.
-
Dosing:
-
Intravenous (IV) Administration: Compound 25a was formulated in a vehicle of 5% DMSO, 40% PEG400, and 55% saline and administered as a single bolus dose of 5 mg/kg via the tail vein.
-
Oral (PO) Administration: Compound 25a was suspended in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by oral gavage at a dose of 10 mg/kg.
-
-
Sample Collection: Blood samples (approximately 30 µL) were collected from the retro-orbital plexus at specified time points (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.
-
Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Compound 25a were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software. The oral bioavailability (F%) was calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) × 100.
Pharmacokinetics of Compound 31 (JAK3 Inhibitor) in Rats, Dogs, and Monkeys[3][4]
-
Animal Models:
-
Male Sprague-Dawley rats.
-
Male beagle dogs.
-
Male cynomolgus monkeys.
-
-
Dosing:
-
Intravenous (IV) Administration: Compound 31 was administered as a single intravenous dose. The specific vehicle and dose for the IV route were not detailed in the primary reference.
-
Oral (PO) Administration:
-
Rats: 10 mg/kg in a vehicle of 0.5% methylcellulose.
-
Dogs: 3 mg/kg in a vehicle of 0.5% methylcellulose.
-
Monkeys: 3 mg/kg in a vehicle of 0.5% methylcellulose.
-
-
-
Sample Collection: Serial blood samples were collected at various time points post-administration.
-
Sample Processing: Plasma was harvested from the blood samples.
-
Bioanalysis: Plasma concentrations of Compound 31 were quantified using an LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were determined using non-compartmental analysis. Oral bioavailability (F%) was calculated by comparing the dose-normalized AUC after oral administration to that after intravenous administration.
Conclusion
This comparative guide highlights the favorable in vivo pharmacokinetic properties of two distinct 1H-pyrrolo[2,3-b]pyridine analogs, an ATM inhibitor (Compound 25a) and a JAK3 inhibitor (Compound 31). Both compounds demonstrate excellent oral bioavailability in multiple preclinical species, a critical attribute for the development of orally administered drugs. The provided experimental protocols offer a framework for researchers conducting similar in vivo pharmacokinetic evaluations. The signaling pathway diagrams illustrate the mechanisms of action for these classes of inhibitors. While the initial focus was on 5-ethynyl analogs, the detailed analysis of these two compounds provides valuable insights into the drug-like properties of the broader 1H-pyrrolo[2,3-b]pyridine scaffold, underscoring its potential for the generation of novel therapeutics.
References
Head-to-head comparison of different hinge-binding motifs in kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The hinge region of the kinase domain is a critical anchor point for the majority of ATP-competitive kinase inhibitors. The formation of one or more hydrogen bonds with the backbone of this region is a hallmark of potent kinase inhibition. Consequently, the choice of the hinge-binding motif is a pivotal decision in the design of novel kinase inhibitors, profoundly influencing their potency, selectivity, and overall pharmacological profile. This guide provides a head-to-head comparison of various hinge-binding motifs, supported by quantitative experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Comparison of Hinge-Binding Motifs
The efficacy of different hinge-binding motifs is best assessed through a direct comparison of their inhibitory activities against a specific kinase target. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a series of inhibitors with varying hinge-binding scaffolds against Janus Kinase 3 (JAK3) and Epidermal Growth Factor Receptor (EGFR). This data, derived from comprehensive structure-activity relationship (SAR) studies, highlights how modifications to the hinge-binding moiety can significantly impact potency.
Table 1: Comparison of Hinge-Binding Motifs in JAK3 Inhibitors
| Hinge-Binding Motif | Inhibitor Example | JAK3 IC50 (nM) | Reference |
| 7H-Pyrrolo[2,3-d]pyrimidine | Tofacitinib | 1 | [1] |
| Thieno[2,3-d]pyrimidine | Compound A | >10000 | [1] |
| Furo[2,3-d]pyrimidine | Compound B | >10000 | [1] |
| 7H-Pyrrolo[2,3-b]pyridine | Compound C | 250 | [1] |
| 1H-Pyrrolo[2,3-b]pyridine | Compound D | 500 | [1] |
| Imidazo[4,5-b]pyridine | Compound E | 1000 | [1] |
| 1H-Pyrazolo[3,4-b]pyridine | Compound F | 2500 | [1] |
This table is a representation of data presented in the referenced literature and is intended for comparative purposes.
Table 2: Comparison of Hinge-Binding Motifs in EGFR Inhibitors
| Hinge-Binding Motif | Linker/Substituent | EGFR IC50 (nM) | Reference |
| Quinazoline | 4-Anilino | 17.1 (wt) | [2] |
| Quinazoline | 4-(3-chloroanilino) | 1 (wt) | [2] |
| Quinazoline | 4-(3-ethynylanilino) | 0.6 (wt), 3.5 (T790M/L858R) | [2] |
| Quinazoline | 4-((3-chloro-4-fluorophenyl)amino) | 3.22 (wt) | [2] |
| Pyrimidine | 2,4-Dianilino | 9.2 (wt) | [2] |
This table is a representation of data presented in the referenced literature and is intended for comparative purposes. 'wt' refers to wild-type EGFR, while 'T790M/L858R' are common resistance mutations.
Understanding Kinase Inhibition and Signaling Pathways
The development of effective kinase inhibitors requires a deep understanding of the signaling pathways they modulate. Below are graphical representations of key signaling pathways frequently targeted in drug discovery.
Figure 1. The JAK-STAT signaling pathway.
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancers.[3][4] Inhibitors targeting the hinge region of JAKs can block the phosphorylation of STAT proteins, thereby inhibiting downstream gene expression.[5]
Figure 2. The MAPK/ERK signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7] Inhibitors that bind to the hinge region of kinases within this pathway, such as EGFR or Raf, can effectively halt the signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
1. Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the incorporation of radiolabeled phosphate from [γ-32P]ATP into a substrate peptide or protein by the target kinase.
-
Materials:
-
Purified kinase
-
Substrate peptide or protein
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (kinase inhibitors) dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose or streptavidin-coated for biotinylated substrates)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding [γ-32P]ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Transfer the reaction mixture to the filter plate and wash the wells multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity (KD) and the association (ka) and dissociation (kd) rate constants of an inhibitor to its target kinase.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Purified kinase (ligand)
-
Test compounds (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffers and reagents (e.g., EDC/NHS for amine coupling)
-
-
Procedure:
-
Immobilize the purified kinase onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
Equilibrate the system with the running buffer until a stable baseline is achieved.
-
Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.
-
After the association phase, flow the running buffer over the surface to monitor the dissociation of the compound.
-
Regenerate the sensor surface if necessary to remove the bound compound.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon binding of an inhibitor to a kinase, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Materials:
-
Isothermal titration calorimeter
-
Purified kinase
-
Test compounds
-
Dialysis buffer (ensure the buffer for the protein and compound are identical)
-
-
Procedure:
-
Thoroughly dialyze the purified kinase against the chosen ITC buffer. Dissolve the test compound in the final dialysis buffer.
-
Degas both the protein and compound solutions to prevent air bubbles.
-
Load the kinase solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the kinase solution while monitoring the heat released or absorbed.
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of the compound to the kinase and fit the data to a suitable binding model to determine the KD, n, and ΔH. The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/KD)).
-
Experimental Workflow for Kinase Inhibitor Evaluation
The discovery and characterization of novel kinase inhibitors typically follow a structured workflow, from initial screening to detailed biophysical and structural analysis.
Figure 3. A typical workflow for kinase inhibitor evaluation.
This guide serves as a foundational resource for understanding and comparing the diverse landscape of hinge-binding motifs in kinase inhibitors. The provided data and protocols are intended to aid researchers in the rational design and evaluation of the next generation of targeted therapeutics.
References
- 1. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK signaling pathway | Abcam [abcam.com]
- 7. cusabio.com [cusabio.com]
Preclinical Development of 1H-pyrrolo[2,3-b]pyridine Drugs: A Comparative Analysis
The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its ability to form key hydrogen bonds with the hinge region of kinases has led to the successful development of several approved and investigational drugs. This guide provides a comparative overview of the preclinical development of prominent drugs and clinical candidates featuring this scaffold, focusing on their in vitro potency, pharmacokinetic profiles, in vivo efficacy, and toxicology. The case studies include Vemurafenib, Pexidartinib, and investigational inhibitors of ATM, CDK8, and FGFR.
Comparative Preclinical Data
The following tables summarize the key preclinical data for selected 1H-pyrrolo[2,3-b]pyridine-based drugs, allowing for a direct comparison of their pharmacological and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Compound | Primary Target(s) | IC50 (nM) | Key Selectivity Notes |
| Vemurafenib | BRAFV600E | 31[1][2] | Also inhibits c-RAF-1 (IC50 = 48 nM) and wild-type BRAF (IC50 = 100 nM)[2]. |
| Pexidartinib | CSF-1R | 13-20[3][4][5][6] | Also inhibits c-Kit (IC50 = 10-16 nM) and FLT3 (IC50 = 160 nM)[3][6]. |
| Compound 25a | ATM | <1 | Highly selective for ATM over other PIKK family members. |
| Compound 22 | CDK8 | 48.6[7] | A type II inhibitor of CDK8. |
| Compound 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | Shows selectivity for FGFR1/2/3 over FGFR4 (IC50 = 712 nM). |
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Route | Oral Bioavailability (%) | Key PK Parameters |
| Vemurafenib | Mouse | Oral | Excellent[8] | Tmax: ~3 hours[9]. Half-life: ~57 hours (steady state)[10]. |
| Pexidartinib | Rat, Dog | Oral | Moderate (44% in humans)[11] | Tmax: 1.75-2.5 hours. Half-life: 28.7 hours[11]. |
| Compound 25a | Mouse | Oral | 147.6% | - |
| Compound 22 | Mouse | Oral | 39.8% | - |
| Compound 4h | Mouse | Oral | - | - |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Vemurafenib | BRAFV600E Colorectal Cancer | Mouse Xenograft | 75 mg/kg, b.i.d., oral | Dose-dependent tumor growth inhibition[12]. |
| Pexidartinib | Glioblastoma | Mouse Xenograft | - | Inhibits glioblastoma invasion. |
| Compound 25a | Colorectal Cancer | Mouse Xenograft | - | Synergistic antitumor efficacy with irinotecan (TGI of 79.3% and 95.4% in HCT116 and SW620 models, respectively). |
| Compound 22 | Colorectal Cancer | Mouse Xenograft | - | Significantly inhibited tumor growth. |
| Compound 4h | Breast Cancer | Mouse Xenograft | - | Inhibited tumor cell proliferation, migration, and invasion. |
Signaling Pathways and Mechanisms of Action
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to target various kinases involved in key signaling pathways that are often dysregulated in cancer.
BRAF/MEK/ERK Pathway (Vemurafenib)
Vemurafenib is a potent inhibitor of the BRAFV600E mutant kinase, a key driver in many melanomas. The BRAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF, such as the V600E substitution, lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Vemurafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and subsequently blocking downstream signaling to MEK and ERK.
CSF-1R Signaling Pathway (Pexidartinib)
Pexidartinib targets the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. In tenosynovial giant cell tumors (TGCT), overexpression of the CSF-1 ligand leads to the recruitment and proliferation of CSF-1R-expressing macrophages, which form the bulk of the tumor. Pexidartinib inhibits CSF-1R signaling, thereby depleting the tumor-associated macrophages and reducing tumor size.
ATM Signaling in DNA Damage Response (Compound 25a)
Ataxia-telangiectasia mutated (ATM) is a serine/threonine kinase that plays a central role in the DNA damage response (DDR). Upon DNA double-strand breaks, ATM is activated and phosphorylates a cascade of downstream proteins, including p53 and CHK2, to initiate cell cycle arrest, DNA repair, or apoptosis. ATM inhibitors like compound 25a are being investigated as chemosensitizers, as they can prevent cancer cells from repairing DNA damage induced by chemotherapy, leading to enhanced tumor cell death.
CDK8 and the Wnt/β-catenin Pathway (Compound 22)
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and plays a role in transcriptional regulation. In colorectal cancer, CDK8 has been identified as an oncogene that can potentiate the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and is frequently hyperactivated in colorectal cancer. CDK8 inhibitors like compound 22 are being developed to suppress the transcriptional activity of β-catenin, thereby inhibiting tumor growth.
FGFR Signaling Pathway (Compound 4h)
The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is involved in various cellular processes, including proliferation, migration, and angiogenesis. Aberrant FGFR signaling, through gene amplification, fusions, or mutations, is an oncogenic driver in several cancers. FGFR inhibitors like compound 4h are designed to block the kinase activity of FGFRs, thereby inhibiting downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, and ultimately suppressing tumor growth.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the development of 1H-pyrrolo[2,3-b]pyridine drugs.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
-
Compound Preparation : The test compound is serially diluted in DMSO to create a range of concentrations.
-
Reaction Setup : The kinase, a suitable substrate (e.g., a peptide), and assay buffer are combined in the wells of a microplate.
-
Incubation : The serially diluted compound is added to the wells and incubated with the kinase and substrate.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis : The signal intensity is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol describes a typical mouse xenograft study to evaluate the in vivo efficacy of an anticancer compound.
-
Cell Implantation : Human cancer cells are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size, and their volume is measured regularly with calipers.
-
Treatment Groups : Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
Drug Administration : The test compound is administered to the treatment group (e.g., orally via gavage), while the control group receives a vehicle.
-
Efficacy Evaluation : Tumor volumes and body weights are monitored throughout the study.
-
Endpoint Analysis : At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to that of the control group.
Preclinical Toxicology
A thorough evaluation of a drug candidate's safety profile is a critical component of preclinical development.
-
Vemurafenib : Preclinical toxicology studies in rats and dogs showed no significant toxicity at doses leading to exposures higher than those administered to human patients[1]. The most common adverse effects observed in clinical use include arthralgia, fatigue, and rash[13].
-
Pexidartinib : Preclinical studies in rats and dogs revealed modest toxicities, including leukopenia, anemia, increased liver enzymes, and hepatomegaly[3]. Pexidartinib carries a boxed warning for hepatotoxicity in humans, and cases of clinically apparent liver injury have been reported[14][15]. Mechanistic studies suggest that pexidartinib can induce apoptosis, endoplasmic reticulum stress, and mitochondrial dysfunction in hepatic cells[14].
-
Investigational Compounds : Detailed preclinical toxicology data for the investigational compounds (25a, 22, and 4h) are less publicly available but are a mandatory component of the IND-enabling studies required for clinical progression. These studies typically include single- and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), as well as safety pharmacology, genotoxicity, and reproductive toxicology assessments.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly versatile and successful platform for the development of targeted therapies, particularly kinase inhibitors. The case studies of Vemurafenib and Pexidartinib demonstrate the clinical translation of this scaffold, while the promising preclinical data for inhibitors of ATM, CDK8, and FGFR highlight its continued importance in oncology drug discovery. A thorough understanding of the preclinical pharmacology, pharmacokinetics, and toxicology of these compounds is essential for their successful clinical development and for informing the design of future generations of 1H-pyrrolo[2,3-b]pyridine-based drugs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic study of pexidartinib-induced toxicity in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 5-ethynyl-1H-pyrrolo[2,3-b]pyridine must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this nitrogen-containing heterocyclic compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Key Hazard Information:
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound, including unused product, contaminated lab supplies (e.g., gloves, wipes, absorbent paper), and empty containers, as hazardous waste.[6][7]
-
Do not mix solid waste with liquid waste.[6]
-
Segregate this waste stream from other incompatible chemicals, such as strong acids and oxidizing agents, to prevent dangerous reactions.[4][5]
2. Packaging Solid Waste:
-
Place dry, solid this compound waste into its original container if possible, or a clearly labeled, compatible container.[8]
-
For contaminated lab supplies, double-bag the waste in clear plastic bags to allow for visual inspection by environmental health and safety (EHS) personnel.[6]
-
Ensure all containers are securely sealed to prevent leaks or spills.
3. Labeling Hazardous Waste:
-
Affix a hazardous waste label to each container.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the contents (e.g., "solid waste," "contaminated debris")
-
The date the waste was generated.
-
The name of the principal investigator or laboratory contact.
-
4. Storage Prior to Disposal:
-
Store the labeled hazardous waste containers in a designated, secure area within the laboratory.[8]
-
Utilize secondary containment, such as a chemically compatible tray or bin, to capture any potential leaks.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]
-
Do not accumulate large quantities of waste. Arrange for disposal in a timely manner, adhering to institutional and local regulations, which may specify a maximum storage time (e.g., 90 days).[8]
5. Disposal Arrangements:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][7]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1] The recommended disposal method for similar compounds is through an approved waste disposal plant, which may involve incineration or other specialized treatments.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Secondary Containment Capacity | 110% of the primary container's volume | [6] |
| Maximum Waste Storage Time | Typically up to 90 days (check local regulations) | [8] |
| Container Fill Capacity | Do not exceed 90% of the container's capacity | [8] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 5-ethynyl-1H-pyrrolo[2,3-b]pyridine
Essential Safety and Handling Guide for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is a yellow solid that requires careful handling due to its potential health hazards.[1] The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage / Irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity | 3 | H335: May cause respiratory irritation |
Signal Word:Danger [2]
Precautionary Statements Highlights:
-
Prevention (P261, P280): Avoid breathing dust and wear protective gloves, clothing, and eye/face protection.[1][2]
-
Response (P305+P351+P338, P302+P352): In case of eye contact, rinse cautiously with water for several minutes.[1] If on skin, wash with plenty of soap and water.[1]
-
Storage (P403+P233, P405): Store in a well-ventilated place, keep the container tightly closed, and store locked up.[1]
Operational Plan: Handling Procedures
A systematic approach is crucial when working with this compound. The following procedures outline the necessary steps from preparation to post-handling cleanup.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3] Use of local exhaust ventilation is critical to control airborne dust.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
A complete barrier between the researcher and the chemical is mandatory. The required PPE includes:
-
Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN166 or ANSI Z87.1 standards.[4] A face shield may be required for splash-prone procedures.
-
Hand Protection: Wear chemical-resistant gloves, such as Nitrile rubber (NBR), tested according to EN 374.[4] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Protective Clothing: A lab coat is standard. For procedures with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn.[5]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with appropriate particulate filters.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: As this compound is a solid, avoid creating dust.[3] Weigh the chemical in the fume hood or a ventilated balance enclosure.
-
Dissolving: If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate all equipment and the work surface. Wash hands thoroughly with soap and water.[1] Contaminated clothing should be removed and laundered before reuse.[1]
Disposal Plan
Proper disposal is critical to ensure environmental safety and regulatory compliance.
Waste Segregation
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's safety office.
-
Contaminated Materials: Dispose of all contaminated disposables, including gloves, bench paper, and pipette tips, in a designated solid hazardous waste container.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound") and corresponding hazard symbols.
-
Storage: Store waste containers in a designated, secure secondary containment area while awaiting pickup.
-
Collection: Arrange for waste disposal through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
